Jmv 179
Description
Properties
CAS No. |
119386-87-7 |
|---|---|
Molecular Formula |
C51H67N7O15S |
Molecular Weight |
1050.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |
InChI |
InChI=1S/C51H67N7O15S/c1-6-8-18-38(55-47(64)40(58-50(67)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(68,69)70)45(62)53-31-43(59)54-41(28-34-30-52-37-20-14-13-17-36(34)37)48(65)56-39(19-9-7-2)46(63)57-42(29-44(60)61)49(66)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,52H,6-9,18-19,25-29,31H2,1-5H3,(H,53,62)(H,54,59)(H,55,64)(H,56,65)(H,57,63)(H,58,67)(H,60,61)(H,68,69,70)/t38-,39-,40-,41+,42-/m0/s1 |
InChI Key |
IOXMTWKALARBDR-DNOUOQLUSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXGWXD |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-O-CH2-CH2-C6H5 JMV 179 JMV-179 tert butoxycarbonyl-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid phenethyl este |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to CT-179: A Novel OLIG2 Inhibitor for Brain Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-179 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the transcription factor Oligodendrocyte Lineage Transcription Factor 2 (OLIG2). As a key driver of tumorigenesis and therapy resistance in malignant gliomas and medulloblastoma, OLIG2 represents a critical therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of CT-179. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development of this promising therapeutic agent.
Chemical Structure and Properties
CT-179 is a synthetic small molecule with the chemical formula C17H22Cl2N6O and a molecular weight of 397.3 g/mol .[1] Its chemical structure and key identifiers are provided below.
Table 1: Chemical and Physicochemical Properties of CT-179
| Property | Value | Reference |
| IUPAC Name | 1-(2-((3-(3,4-dichlorophenyl)ureido)methyl)-6-methylpyrimidin-4-yl)-3-(dimethylamino)propan-1-amine | |
| CAS Number | 1996636-69-1 | |
| Molecular Formula | C17H22Cl2N6O | [1] |
| Molecular Weight | 397.3 g/mol | [1] |
| SMILES | CN(C)CCCNc1cc(C)nc(n1)CNC(=O)Nc1ccc(Cl)c(Cl)c1 | |
| InChI Key | Not Available | |
| Solubility | Completely water soluble | [2] |
| Bioavailability | Nearly 100% (oral) | [2] |
| Blood-Brain Barrier | Readily crosses | [2] |
Synthesis
The synthesis of CT-179 is detailed in patent WO2016138479A1.[3][4][5] While the full step-by-step protocol from the patent is not publicly available in the immediate search results, the patent serves as the primary reference for the complete synthesis methodology. The synthesis involves a multi-step process culminating in the final compound.
Mechanism of Action
CT-179 is a first-in-class inhibitor of the OLIG2 transcription factor.[1] Its primary mechanism of action is the disruption of OLIG2 homodimerization, which is a prerequisite for its DNA binding and transcriptional activity.[1][6] By preventing OLIG2 from forming functional dimers, CT-179 effectively inhibits the transcription of OLIG2 target genes that are critical for tumor cell proliferation, survival, and invasion.[2]
Downstream of OLIG2 inhibition, CT-179 has been shown to modulate several key signaling pathways implicated in cancer:
-
Cell Cycle Regulation: CT-179 treatment leads to a G2/M phase cell cycle arrest and induces mitotic catastrophe in glioma stem cells.[2][7] This is consistent with OLIG2's known role in repressing the cell cycle inhibitor p21.[8][9]
-
Apoptosis Induction: Inhibition of OLIG2 by CT-179 leads to the induction of apoptosis.[1][2][6] This is likely mediated through the upregulation of pro-apoptotic pathways that are normally suppressed by OLIG2, such as the p53 pathway.[8][9]
-
Receptor Tyrosine Kinase (RTK) Signaling: CT-179 has been observed to cause a significant downregulation of key receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are major drivers of glioma tumorigenicity.[1][6]
-
TGF-β Signaling: OLIG2 is known to regulate the TGF-β signaling pathway, which is involved in glioma invasion. Unphosphorylated OLIG2 can induce TGF-β2 expression, promoting mesenchymal properties and invasion.[10] CT-179's impact on this pathway is an area for further investigation.
-
MEK/ERK and PI3K/AKT Pathways: OLIG2 has been identified as a downstream target of the MEK/ERK and PI3K/AKT signaling pathways.[11]
Signaling Pathway Diagram
Caption: OLIG2 signaling pathway and the inhibitory action of CT-179.
Preclinical Pharmacology
In Vitro Activity
CT-179 has demonstrated potent anti-proliferative activity in a range of patient-derived high-grade glioma and medulloblastoma cell lines at low nanomolar concentrations.[1][6]
Table 2: In Vitro Activity of CT-179
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Patient-Derived HGG cells (n=18) | High-Grade Glioma | Average GI50 = 154 nM | [2] |
| Daoy | Medulloblastoma | ~200 nM | [12] |
| Med-813 | Medulloblastoma | ~150 nM | [12] |
| Additional MB cell lines | Medulloblastoma | IC50 values in the low nanomolar range | [12] |
In Vivo Activity and Pharmacokinetics
CT-179 has shown significant anti-tumor efficacy in orthotopic xenograft models of glioblastoma and medulloblastoma, leading to increased survival.[1][2][6] It is orally bioavailable and effectively crosses the blood-brain barrier.
Table 3: In Vivo Pharmacokinetic Parameters of CT-179 in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | Nearly 100% | Single oral dose | [2] |
| Brain Penetration | Readily crosses BBB | 20 mg/kg (oral) | [1][6] |
Experimental Protocols
Synthesis of CT-179
Reference: Patent WO2016138479A1[3][4][5]
Protocol: A detailed, step-by-step protocol for the chemical synthesis of CT-179 is described in the aforementioned patent document. Researchers should refer to this patent for the complete methodology.
Cell Viability Assay
Protocol:
-
Seed patient-derived glioma or medulloblastoma cells in 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of CT-179 (e.g., ranging from low nanomolar to micromolar concentrations) or vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Orthotopic Xenograft Model
Protocol:
-
Culture patient-derived glioma or medulloblastoma cells.
-
Harvest and resuspend the cells in a suitable medium (e.g., serum-free medium with Matrigel).
-
Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Stereotactically implant the tumor cells into the appropriate brain region (e.g., striatum for glioblastoma, cerebellum for medulloblastoma).
-
Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer CT-179 (e.g., 20 mg/kg) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to the planned dosing schedule.
-
Monitor animal health and tumor progression regularly.
-
The primary endpoint is typically overall survival, with secondary endpoints including tumor growth inhibition.
-
At the end of the study, euthanize the animals and collect brain tissue for histological and immunohistochemical analysis to confirm tumor burden and assess treatment effects on molecular markers.
Experimental Workflow Diagram
Caption: General experimental workflow for the preclinical evaluation of CT-179.
Conclusion
CT-179 is a promising preclinical candidate for the treatment of OLIG2-driven brain cancers. Its novel mechanism of action, favorable pharmacokinetic profile, and potent anti-tumor activity in preclinical models warrant further investigation and clinical development. This technical guide provides a foundational resource for researchers dedicated to advancing novel therapies for patients with malignant glioma and medulloblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological functions of the Olig gene family in brain cancer and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biological functions of the Olig gene family in brain cancer and therapeutic targeting [frontiersin.org]
- 10. Post-translational modifications of OLIG2 regulate glioma invasion through the TGFβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olig2 regulates p53-mediated apoptosis, migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
OLIG2 as a Therapeutic Target in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oligodendrocyte transcription factor 2 (OLIG2) has emerged as a critical driver of glioblastoma (GBM) pathogenesis, playing a pivotal role in tumor initiation, proliferation, and therapeutic resistance. This basic helix-loop-helix (bHLH) transcription factor is nearly universally expressed in diffuse gliomas and is a key regulator of glioma stem cells (GSCs), the subpopulation of cells responsible for tumor recurrence. OLIG2's intricate involvement in fundamental oncogenic signaling pathways, including EGFR and PDGFRα, and its ability to suppress tumor suppressor genes like p21, underscore its significance as a high-value therapeutic target. This technical guide provides an in-depth overview of the core biology of OLIG2 in glioblastoma, summarizes key quantitative data, outlines detailed experimental protocols for its investigation, and visualizes its complex signaling networks and experimental workflows.
The Core Biology of OLIG2 in Glioblastoma
OLIG2 is a master regulator of glial cell development, and its function is hijacked in glioblastoma to drive tumorigenesis. It is essential for the maintenance of the GSC pool, a population of cells with self-renewal capacity that contributes to the notorious resistance of GBM to conventional therapies.[1]
Key Functions of OLIG2 in Glioblastoma:
-
Promotion of Proliferation: OLIG2 directly activates the transcription of genes involved in cell cycle progression, thereby promoting the relentless proliferation of glioma cells.[2][3]
-
Maintenance of Stemness: It is considered one of the most specific markers for GSCs and is part of a core set of transcription factors that can reprogram differentiated glioblastoma cells back to a stem-like state.[4][5]
-
Regulation of Tumor Subtype: OLIG2 is a key determinant of the proneural subtype of glioblastoma, which is often characterized by PDGFRA amplification. Loss of OLIG2 can induce a phenotypic shift towards the more aggressive mesenchymal or classical subtypes, which are frequently driven by EGFR amplification.[2][6][7] This plasticity contributes to tumor heterogeneity and therapeutic escape.
-
Therapeutic Resistance: By maintaining the GSC population and promoting a pro-proliferative state, OLIG2 contributes to the resistance of glioblastoma to both radiation and chemotherapy.[8]
Quantitative Data on OLIG2 in Glioblastoma
Expression of OLIG2 in Glioma
| Glioma Grade/Type | Percentage of Mitotic Cells Expressing OLIG2 | Notes | Reference |
| Grade II and III Gliomas | ~75% | High prevalence in lower-grade gliomas. | [9] |
| Grade IV Glioblastoma (GBM) | ~24.5% | A significant decrease in the proportion of mitotic cells expressing OLIG2 is seen with increasing malignancy. | [9] |
| Cerebellar Glioblastoma (cGBM) | ~57.5% | High expression observed in a significant portion of cGBM patients. | [6] |
| Pediatric Glioblastoma (pGBM) | High | OLIG2 is highly expressed in pediatric GBM. | [5] |
Prognostic Significance of OLIG2 Expression in Glioblastoma
A meta-analysis of multiple studies has shown a complex and sometimes contradictory role for OLIG2 as a prognostic marker.
| Patient Cohort | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Interpretation | Reference |
| All Glioma Patients | 0.81 | 0.51 - 1.27 | 0.000 | High OLIG2 expression is associated with better outcomes. | [10] |
| European Patients | 1.34 | 0.79 - 2.27 | 0.008 | High OLIG2 expression is associated with poorer overall survival. | [10] |
| Asian Patients | 0.43 | 0.22 - 0.84 | 0.027 | High OLIG2 expression is associated with a better prognosis. | [10] |
| Cerebellar GBM | 5.26 (for low expression) | 1.13 - 24.59 | 0.04 | Low OLIG2 expression is an independent risk factor for overall survival. | [6] |
Preclinical Efficacy of OLIG2 Inhibitors
| Inhibitor | Cell Line/Model | Efficacy Metric | Value | Reference |
| CT-179 | Patient-Derived GSCs (n=18) | Average GI50 | 154 nM | [11] |
| CT-179 | Pediatric GBM Models (n=8) | IC50 Range | 0.03 - 10 µM | [5] |
| CT-179 | Medulloblastoma Cell Lines | IC50 | 1250 nM | [12] |
| SKOG102 | Human Glioblastoma in mouse models | Tumor Shrinkage | ~50% | [13] |
| SKOG102 | Ink4a/arf EGFR-VIII mouse glioma stem cells | IC50 | < 1 µM | [14] |
Signaling Pathways and Regulatory Networks
OLIG2 is a central node in a complex network of signaling pathways that are frequently dysregulated in glioblastoma.
OLIG2 and Receptor Tyrosine Kinase (RTK) Signaling
OLIG2 exhibits a reciprocal relationship with two key RTKs in glioblastoma: PDGFRα and EGFR. This dynamic interplay is crucial in defining the tumor's molecular subtype and its response to targeted therapies.
Caption: OLIG2 promotes the proneural subtype by activating PDGFRα and repressing EGFR.
OLIG2 and the p53/p21 Tumor Suppressor Pathway
OLIG2 promotes cell cycle progression by directly repressing the transcription of the cyclin-dependent kinase inhibitor p21 (CDKN1A), a key effector of the p53 tumor suppressor pathway.
Caption: OLIG2 promotes cell cycle progression by inhibiting the p53 effector, p21.
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for OLIG2
This protocol outlines the key steps for identifying the genomic binding sites of OLIG2 in glioblastoma cells.
Caption: A stepwise workflow for performing OLIG2 ChIP-seq in glioblastoma cells.
Detailed Methodology:
-
Cell Culture and Crosslinking: Culture glioblastoma cells to ~80-90% confluency. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-OLIG2 antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify OLIG2 binding sites. Perform motif analysis to identify the OLIG2 binding consensus sequence.
Immunohistochemistry (IHC) for OLIG2 in Glioblastoma Tissue
This protocol describes the detection of OLIG2 protein in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections.
Detailed Methodology:
-
Deparaffinization and Rehydration: Deparaffinize 5 µm thick FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[15]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against OLIG2 (e.g., Millipore ab9610, dilution 1:500) overnight at 4°C.[16]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Analyze the staining intensity and the percentage of OLIG2-positive cells using light microscopy. A semi-quantitative analysis can be performed by scoring the labeling index (e.g., low nuclear expression <30% and high nuclear expression ≥30%).[16]
Cell Viability (MTT) Assay for OLIG2 Inhibitors
This protocol is for assessing the effect of OLIG2 inhibitors on the viability of glioblastoma cell lines.
Detailed Methodology:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.[1][17]
-
Drug Treatment: Treat the cells with a range of concentrations of the OLIG2 inhibitor (e.g., CT-179 from 0-10 µM) for a specified period (e.g., 72 hours).[5][17] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of the inhibitor.
Electrophoretic Mobility Shift Assay (EMSA) for OLIG2-DNA Binding
This protocol is for detecting the binding of OLIG2 to a specific DNA sequence in vitro.
Detailed Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the putative OLIG2 binding site. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).[19][20]
-
Binding Reaction: Incubate the labeled probe with nuclear extracts from OLIG2-expressing glioblastoma cells in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.[21] For competition assays, add an excess of unlabeled probe. For supershift assays, add an anti-OLIG2 antibody to the reaction.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.[21]
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). A "shift" in the migration of the probe indicates protein binding.
Therapeutic Strategies Targeting OLIG2
The development of small molecule inhibitors that directly target OLIG2 represents a promising therapeutic avenue for glioblastoma.
Inhibitors in Development:
-
CT-179: A small molecule designed to disrupt the homodimerization of OLIG2. It is orally bioavailable, crosses the blood-brain barrier, and has shown potent anti-tumor activity in preclinical models of glioblastoma and medulloblastoma.[11][22][23] CT-179 has been shown to induce apoptosis and G2/M cell cycle arrest.[11]
-
SKOG102: Identified through a computational screen, this molecule also targets the OLIG2 dimerization interface. It has demonstrated the ability to shrink human glioblastoma tumors in mouse models.[13][14]
Therapeutic Rationale:
-
Direct Targeting of GSCs: By inhibiting a key driver of glioma stem cells, OLIG2 inhibitors have the potential to eradicate the root of tumor recurrence.
-
Overcoming Resistance: OLIG2 inhibition may sensitize tumors to conventional therapies like radiation and chemotherapy.[10]
-
Combination Therapies: Targeting OLIG2 in combination with inhibitors of other key pathways, such as EGFR, could be a powerful strategy to overcome the phenotypic plasticity of glioblastoma.[2][5][6] For instance, inhibiting OLIG2 in proneural tumors could shift them to a classical, EGFR-dependent state, thereby rendering them susceptible to EGFR inhibitors.[5]
Future Directions and Conclusion
OLIG2 stands out as a compelling therapeutic target in glioblastoma due to its central role in driving tumor growth and maintaining the therapy-resistant glioma stem cell population. The development of direct OLIG2 inhibitors has shown significant promise in preclinical studies, offering a novel strategy to combat this devastating disease. Future research should focus on the clinical translation of these inhibitors, the identification of biomarkers to predict response, and the exploration of rational combination therapies to overcome the adaptive resistance mechanisms of glioblastoma. A deeper understanding of the complex regulatory networks governed by OLIG2 will be crucial in designing the next generation of effective treatments for glioblastoma patients.
References
- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olig2-Dependent Reciprocal Shift in PDGF and EGF Receptor Signaling Regulates Tumor Phenotype and Mitotic Growth in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olig2-regulated lineage-restricted pathway controls replication competence in neural stem cells and malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OLIG2 inhibitor for glioblastoma | Cancer Biology [blogs.shu.edu]
- 6. Olig2-Dependent Reciprocal Shift in PDGF and EGF Receptor Signaling Regulates Tumor Phenotype and Mitotic Growth in Malignant Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Post-translational modifications of OLIG2 regulate glioma invasion through the TGFβ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prognostic significance of oligodendrocyte transcription factor 2 expression in glioma patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New computational strategy finds brain tumor-shrinking molecules | EurekAlert! [e3.eurekalert.org]
- 14. Multiple spatially related pharmacophores define small molecule inhibitors of OLIG2 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Human Olig2 Antibody as a Useful Immunohistochemical Marker of Normal Oligodendrocytes and Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prognostic impact of glioblastoma stem cell markers OLIG2 and CCND2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 21. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The OLIG2 Inhibitor CT-179: A Deep Dive into its Effects on the Cancer Cell Cycle
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CT-179, a first-in-class, orally bioavailable small molecule inhibitor of the transcription factor OLIG2, with a focus on its effects on the cell cycle in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting OLIG2 in oncology, particularly for brain tumors such as glioblastoma and medulloblastoma.
Executive Summary
CT-179 is a potent and selective inhibitor of OLIG2, a key transcription factor implicated in the development and progression of several cancers, most notably high-grade gliomas and medulloblastoma.[1][2][3][4] Mechanistically, CT-179 disrupts the homodimerization of OLIG2, a critical step for its DNA binding and transcriptional activity.[5][6] This inhibition leads to a cascade of downstream effects, culminating in profound anti-tumor activity. A hallmark of CT-179's cellular effect is the induction of G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][7][8] This guide summarizes the available quantitative data, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The anti-proliferative and cell cycle effects of CT-179 have been quantified across various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Anti-Proliferative Activity of CT-179
| Cell Line/Model | Cancer Type | Parameter | Value | Reference |
| Glioma Stem-like Cells (GSCs) (n=18) | Glioblastoma | Average GI50 | 154 nM | [7] |
| Medulloblastoma (MB) Cell Lines | Medulloblastoma | IC50 | Not specified, but effective at low nM concentrations | [8] |
| Daoy | Medulloblastoma | IC50 (7 days) | ~1 µM | [9] |
Table 2: Effect of CT-179 on Cell Cycle Distribution in G-Smo Mouse Model of Medulloblastoma
| Treatment Group | % Cells in G0 | % Cells in G1 | % Cells in G2/M | Reference |
| Control | Not specified | Not specified | Not specified | [5] |
| CT-179 (80 mg/kg) 6h | Not specified | Not specified | Significantly increased (p=0.020) | [5] |
| CT-179 (80 mg/kg) 24h | Significantly increased (p=0.00027) | Significantly decreased (p=0.0082) | Significantly increased (p=1.51e-05) | [5] |
Core Signaling Pathway and Mechanism of Action
CT-179 exerts its effects by directly targeting the OLIG2 transcription factor. The proposed mechanism involves the disruption of OLIG2 homodimerization, which is essential for its function.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of CT-179 on the cell cycle.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of CT-179.
Objective: To quantify the cytotoxic effect of CT-179 on cancer cells.
Materials:
-
Cancer cell lines (e.g., Daoy medulloblastoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CT-179 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of CT-179 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with CT-179.
Materials:
-
Cancer cells treated with CT-179 or vehicle
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram of PI fluorescence intensity to distinguish cell populations in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit).
Western Blotting for Cell Cycle-Related Proteins
This is a representative protocol for detecting changes in the expression of key cell cycle regulatory proteins following CT-179 treatment.
Objective: To assess the protein levels of markers of G2/M arrest and mitotic catastrophe, such as Cyclin B1, CDK1, and phosphorylated Histone H3.
Materials:
-
Cell lysates from CT-179-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
CT-179 represents a promising therapeutic agent that targets the fundamental biology of OLIG2-driven cancers. Its ability to induce G2/M cell cycle arrest and mitotic catastrophe provides a clear mechanism for its potent anti-tumor effects. The data and protocols presented in this guide offer a comprehensive overview for researchers and clinicians interested in the continued development and application of this novel cancer therapeutic. Further investigation into the detailed molecular events downstream of OLIG2 inhibition will undoubtedly provide deeper insights into the full therapeutic potential of CT-179.
References
- 1. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. researchgate.net [researchgate.net]
The Dual Impact of CT-179 on Cancer Cells: A Technical Guide to Apoptosis and Mitotic Catastrophe
For Immediate Release
This technical document provides an in-depth analysis of the novel small molecule inhibitor, CT-179, and its significant impact on two critical anti-cancer mechanisms: apoptosis and mitotic catastrophe. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes the current understanding of CT-179's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Executive Summary
CT-179 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of the oligodendrocyte transcription factor 2 (OLIG2).[1][2][3] OLIG2 is a key driver of tumorigenesis in devastating brain cancers such as glioblastoma and medulloblastoma.[3][4] Mechanistically, CT-179 functions by disrupting the homodimerization of OLIG2, a crucial step for its oncogenic activity.[2][5] This inhibition triggers a cascade of events within cancer cells, leading to potent anti-tumor activity through two primary pathways: the induction of programmed cell death (apoptosis) and the instigation of mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[5][6][7]
Quantitative Data Summary
The efficacy of CT-179 has been quantified across various cancer cell lines, primarily focusing on medulloblastoma (MB). The following table summarizes the median inhibitory concentration (IC50) values, demonstrating the nanomolar potency of the compound.
| Cell Line | Subtype | IC50 (nM) | Reference |
| Daoy | SHH-MB | ~100 | [8] |
| UW228 | SHH-MB | ~200 | [8] |
| Med-813 | SHH-MB | ~500 | [8] |
Core Mechanism of Action: OLIG2 Inhibition
CT-179's primary molecular target is the transcription factor OLIG2. By preventing its dimerization, CT-179 effectively neutralizes its ability to regulate the expression of genes critical for cancer cell proliferation and survival.[2][5] This targeted inhibition is the initiating event for the downstream effects on apoptosis and mitotic catastrophe.
Signaling Pathway for CT-179-Induced Apoptosis
Inhibition of OLIG2 by CT-179 leads to a robust apoptotic response. This is characterized by a decrease in the expression of anti-apoptotic proteins such as MCL-1, BCL-2, and BCL-xL.[5] Concurrently, there is a marked increase in the activation of key executioners of apoptosis, namely cleaved CASPASE-3 and cleaved Poly-ADP ribose polymerase (PARP).[5]
Signaling Pathway for CT-179-Induced Mitotic Catastrophe
Beyond apoptosis, CT-179 disrupts the cell cycle, leading to mitotic catastrophe. Treatment with CT-179 results in a G2/M phase arrest.[6][8] Molecular analysis reveals a significant disruption of key mitotic mechanisms, including a decrease in the levels of Cyclin B1 and phosphorylated CDK1 (p-CDK1).[5] This disruption prevents proper mitotic entry and progression, ultimately leading to mitotic catastrophe. Interestingly, while Cyclin B1 and p-CDK1 levels decrease, the level of phosphorylated Histone H3 (p-HH3) remains elevated, a hallmark of mitotic dysregulation.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of CT-179's effects.
Cell Viability and IC50 Determination
Objective: To determine the cytotoxic effect of CT-179 on cancer cell lines and calculate the IC50 value.
Protocol:
-
Cell Seeding: Plate medulloblastoma cells (e.g., Daoy, UW228, Med-813) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CT-179 (e.g., from 0.01 to 10 µM) for a period of 7 days. Include a vehicle control (e.g., DMSO).
-
MTT Assay: After the treatment period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the CT-179 concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis for Protein Expression
Objective: To assess the levels of key proteins involved in apoptosis and mitotic catastrophe following CT-179 treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with CT-179 (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours). After treatment, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., OLIG2, cleaved CASPASE-3, cleaved PARP, Cyclin B1, p-CDK1, p-HH3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Cell Cycle Analysis
Objective: To determine the effect of CT-179 on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with CT-179 (e.g., 1 µM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
CT-179 represents a promising therapeutic agent that exerts its anti-cancer effects through a dual mechanism of inducing apoptosis and mitotic catastrophe. Its ability to specifically target the OLIG2 transcription factor in brain tumors provides a clear and potent mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore and build upon the understanding of this novel compound in the ongoing development of more effective cancer therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Mitotic catastrophe and cell cycle arrest are alternative cell death pathways executed by bortezomib in rituximab resistant B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-p-p-a.org [a-p-p-a.org]
- 7. Olig2 regulates p53-mediated apoptosis, migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CT-179 in a Mouse Model of Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CT-179, a selective small molecule inhibitor of the OLIG2 transcription factor, in a preclinical mouse model of glioblastoma (GBM). The following protocols and data are intended to facilitate the evaluation of CT-179's therapeutic efficacy and mechanism of action in an in vivo setting.
Introduction to CT-179
CT-179 is an orally bioavailable small molecule that readily crosses the blood-brain barrier.[1] It was designed to disrupt the dimerization of the transcription factor OLIG2, a key driver of gliomagenesis.[1][2] OLIG2 is highly expressed in glioma stem cells (GSCs) and is crucial for tumor initiation, growth, and resistance to therapy.[1][3] By inhibiting OLIG2, CT-179 induces cell cycle arrest, apoptosis, and mitotic catastrophe in OLIG2-positive GBM cells, leading to a reduction in tumor growth and prolonged survival in preclinical models.[1][2][4]
Data Presentation: Efficacy of CT-179 in Glioblastoma Models
The following tables summarize the quantitative data on the efficacy of CT-179 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of CT-179 on Pediatric Glioblastoma (pGBM) Cell Lines
| Cell Line Type | Number of Cell Lines | Assay Type | CT-179 Concentration Range (µM) | IC50 Range (µM) | Reference |
| pGBM Monolayer | 8 | Cell Viability | 0 - 10 | 0.03 - 10 | [3] |
| pGBM Neurospheres | 8 | Cell Viability | 0 - 10 | 0.03 - 10 | [3] |
Table 2: In Vivo Efficacy of CT-179 in Orthotopic Patient-Derived Xenograft (PDOX) Mouse Models of Pediatric Glioblastoma
| Mouse Model | Treatment Group | Dosing Regimen | Median Survival (T/C Ratio)1 | Statistical Significance | Reference |
| pGBM PDOX | CT-179 | 200 mg/kg, q4d, oral gavage | 0.61 - 1.19 | Not Significant | [3] |
| pGBM PDOX | CT-179 | 240 mg/kg, q3d, oral gavage | 1.06 | Not Significant | [3] |
| pGBM PDOX | CT-179 + Radiation (XRT)2 | 200 mg/kg, q4d + 2 Gy/day x 5 | Significantly improved vs. control & single agent CT-179 in 1 of 4 models | p < 0.01 | [3] |
1 T/C Ratio: Ratio of the median survival time of the treated group (T) to the control group (C). 2 XRT: Radiation Therapy.
Signaling Pathway and Experimental Workflow
CT-179 Mechanism of Action
Caption: CT-179 inhibits OLIG2 dimerization, leading to decreased tumor growth.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating CT-179 in a glioblastoma mouse model.
Experimental Protocols
Orthotopic Glioblastoma Mouse Model
Materials:
-
Glioblastoma cell line (e.g., U87-MG expressing luciferase for in vivo imaging)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or surgical glue
-
Sutures or wound clips
Procedure:
-
Cell Preparation: Culture U87-MG-luc cells to 70-80% confluency. On the day of surgery, detach cells with Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 105 cells/µL. Keep on ice.
-
Animal Anesthesia: Anesthetize the mouse using an approved institutional protocol.
-
Stereotactic Implantation: a. Mount the anesthetized mouse in the stereotactic frame. b. Make a midline incision on the scalp to expose the skull. c. Identify the bregma. d. Using the stereotactic arm, move the needle to the following coordinates for the right striatum: +0.5 mm anterior-posterior (AP), +2.2 mm medial-lateral (ML) from bregma. e. Drill a small burr hole at the injection site. f. Lower the Hamilton syringe needle to a depth of -3.2 mm dorso-ventral (DV) from the dura. g. Slowly inject 5 µL of the cell suspension (5 x 105 cells) over 5 minutes. h. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw. i. Seal the burr hole with bone wax and close the incision with sutures or wound clips.
-
Post-operative Care: Monitor the mice according to institutional guidelines until they have fully recovered from anesthesia. Provide post-operative analgesics as required.
CT-179 Administration
Materials:
-
CT-179
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of CT-179 in the vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse, assuming a 0.2 mL gavage volume). Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Oral Gavage: a. Gently restrain the mouse. b. Insert the gavage needle into the esophagus and deliver the CT-179 suspension directly into the stomach. c. Administer the treatment according to the predetermined schedule (e.g., every 3 or 4 days). The control group should receive the vehicle alone.
Tumor Growth Monitoring via Bioluminescence Imaging (BLI)
Materials:
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (isoflurane)
Procedure:
-
Seven days post-implantation, begin weekly tumor monitoring.
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mice in the imaging chamber and acquire bioluminescent images.
-
Quantify the bioluminescent signal (total flux in photons/second) from the region of interest (ROI) over the head.
Immunohistochemistry (IHC) for OLIG2
Materials:
-
Paraffin-embedded brain tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-OLIG2
-
Secondary antibody: HRP-conjugated goat anti-rabbit
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with blocking solution.
-
Primary Antibody Incubation: Incubate the slides with the primary anti-OLIG2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip with mounting medium.
-
Analysis: Image the slides and quantify the percentage of OLIG2-positive cells in the tumor.
Western Blot for OLIG2
Materials:
-
Frozen brain tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-OLIG2
-
Loading control antibody (e.g., anti-β-actin)
-
Secondary antibody: HRP-conjugated goat anti-rabbit
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-OLIG2 and loading control antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the OLIG2 signal to the loading control.
References
- 1. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration of CT-179
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-179 is a novel, orally bioavailable, and water-soluble small molecule inhibitor of the transcription factor Oligodendrocyte Lineage Transcription Factor 2 (OLIG2).[1] OLIG2 is a key driver of tumorigenesis in several forms of brain cancer, including glioblastoma and medulloblastoma, making CT-179 a promising therapeutic agent for preclinical investigation.[2][3] This document provides detailed application notes and protocols for the administration of CT-179 in preclinical studies, focusing on oral and intraperitoneal routes. The information is compiled from published preclinical research to assist in the design and execution of in vivo efficacy and pharmacokinetic studies.
Data Presentation: Comparison of Administration Routes
While comprehensive head-to-head pharmacokinetic data for different administration routes of CT-179 are not publicly available, the following table summarizes the dosing regimens used in preclinical mouse models.
| Administration Route | Indication | Dosing Regimen | Brain Penetration | Reference |
| Oral (Gavage) | Pediatric Glioblastoma | 200 mg/kg every 4 days | Yes, high concentrations in brain tissue | [4] |
| Oral (Gavage) | Pediatric Glioblastoma | 240 mg/kg every 3 days | Yes | [4] |
| Intraperitoneal (IP) | Medulloblastoma | 50 mg/kg twice weekly | Not explicitly stated, but efficacy suggests CNS penetration | |
| Intraperitoneal (IP) | Medulloblastoma | 80 mg/kg every other day | Not explicitly stated, but efficacy suggests CNS penetration |
Note: One study reported that following oral gavage, CT-179 achieved high concentrations in the cerebrum, cerebellum, brain stem, and patient-derived orthotopic xenograft (PDOX) tumors, significantly exceeding serum concentrations.[4] This indicates excellent blood-brain barrier penetration. The compound is described as having a long half-life, which is supportive of once-daily oral dosing.
Experimental Protocols
The following are detailed protocols for the oral and intraperitoneal administration of CT-179 to mice in preclinical cancer models.
Protocol 1: Oral Gavage Administration of CT-179
Objective: To administer a precise dose of CT-179 directly into the stomach of a mouse.
Materials:
-
CT-179
-
Vehicle (e.g., sterile water for injection or sterile saline, given that CT-179 is completely water-soluble[1])
-
Appropriate gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Analytical balance
-
Vortex mixer
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Acclimatize animals to the experimental conditions for at least 72 hours prior to the start of the study.
-
Weigh each mouse on the day of dosing to calculate the precise volume of the formulation to be administered.
-
-
Formulation Preparation:
-
Based on the desired dose (e.g., 200 mg/kg) and the weight of the animal, calculate the required amount of CT-179.
-
As CT-179 is water-soluble, dissolve the calculated amount in a suitable volume of sterile water or saline. The final volume for oral gavage in mice should typically not exceed 10 ml/kg.
-
Ensure the solution is homogenous by vortexing.
-
-
Administration:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle gently into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach.
-
Administer the formulation slowly and steadily.
-
Withdraw the gavage needle carefully.
-
Monitor the animal for any signs of distress or complications, such as aspiration.
-
Protocol 2: Intraperitoneal (IP) Injection of CT-179
Objective: To administer CT-179 into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
CT-179
-
Vehicle (e.g., sterile saline)
-
Syringes (1 ml) with appropriate needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer
-
Animal scale
Procedure:
-
Animal Handling and Preparation:
-
Weigh each mouse on the day of dosing.
-
-
Formulation Preparation:
-
Calculate the required amount of CT-179 based on the desired dose (e.g., 50 mg/kg or 80 mg/kg).
-
Dissolve the CT-179 in sterile saline to the desired concentration. The injection volume for IP administration in mice should generally not exceed 10 ml/kg.
-
Ensure the solution is well-mixed.
-
-
Administration:
-
Restrain the mouse, exposing the abdomen. The mouse can be placed on its back with the head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Inject the formulation slowly.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
Mechanism of Action and Signaling Pathway
CT-179 exerts its anti-tumor effects by directly targeting and inhibiting the OLIG2 transcription factor. OLIG2 is crucial for the survival and proliferation of glioma stem cells. The primary mechanism of action is the disruption of OLIG2 homodimerization, which is essential for its DNA binding and transcriptional activity.[5] Inhibition of OLIG2 leads to downstream effects including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]
Caption: Mechanism of action of CT-179.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical efficacy study of CT-179 in an orthotopic mouse model of glioblastoma.
Caption: Preclinical study workflow for CT-179.
References
- 1. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CT-179 Activity Against OLIG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligodendrocyte lineage transcription factor 2 (OLIG2) is a critical transcription factor involved in the development of the central nervous system.[1][2] Notably, its re-expression in adult tissues is a key driver in the tumorigenesis and progression of gliomas, including glioblastoma (GBM), where it promotes proliferation, invasion, and resistance to therapy. CT-179 is a novel, orally bioavailable small molecule inhibitor designed to specifically target OLIG2.[3] Its mechanism of action involves the disruption of OLIG2 homodimerization, a crucial step for its DNA binding and transcriptional activity.[4][5] By inhibiting OLIG2, CT-179 induces cell cycle arrest at the G2/M phase, apoptosis, and mitotic catastrophe in OLIG2-positive cancer cells.[4][6] These application notes provide a detailed overview of various assays and protocols to measure the activity of CT-179 against OLIG2, facilitating preclinical evaluation and further drug development.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the activity of CT-179.
Table 1: In Vitro Efficacy of CT-179
| Cell Type | Assay | Endpoint | Value | Reference |
| OLIG2-expressing Glioma Stem-like Cells (GSCs) | Cell Growth Inhibition | Average GI50 | 154 nM (n=18) | [4] |
| Pediatric Glioblastoma (pGBM) models (8 models) | Cell Viability | IC50 | 0.03 - 10 µM | |
| Medulloblastoma (MB) cell lines (Daoy, UW228, Med-813) | Cell Viability | IC50 | Nanomolar range |
Table 2: In Vivo Efficacy and Pharmacokinetics of CT-179
| Animal Model | Treatment | Outcome | Reference |
| Orthotopic Human PDX GBM mice | CT-179 | Dose-dependent reduction in tumor growth, extended survival | [7] |
| Mice with orthotopic patient-derived GSCs | CT-179 | Significantly extended survival | [4] |
| Medulloblastoma (MB) mouse models | CT-179 | Increased mouse survival | |
| Intact mice | Orally administered CT-179 (20 mg/kg) | Crossed the blood-brain barrier and reached therapeutically effective concentrations | [6][8] |
Signaling Pathway and Experimental Workflows
Diagram 1: Simplified OLIG2 Signaling Pathway and CT-179's Point of Intervention
Caption: OLIG2 signaling and CT-179's inhibitory action.
Diagram 2: Experimental Workflow for Assessing CT-179 Activity
Caption: Workflow for in vitro evaluation of CT-179.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay directly assesses the binding of CT-179 to OLIG2 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture OLIG2-positive glioma stem cells (GSCs) to 70-80% confluency.
-
Treat cells with varying concentrations of CT-179 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing stabilized OLIG2) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blot using an anti-OLIG2 antibody.
-
A positive result is indicated by a higher amount of soluble OLIG2 at elevated temperatures in the CT-179-treated samples compared to the DMSO control, signifying thermal stabilization.
-
Fluorescence Cross-Correlation Spectroscopy (FCCS) for Dimerization Inhibition
FCCS can be used to directly observe the inhibition of OLIG2 dimerization by CT-179 in living cells.
Protocol:
-
Cell Line Preparation:
-
Co-transfect cells (e.g., HEK293T or a glioma cell line) with two constructs expressing OLIG2 tagged with different fluorescent proteins (e.g., eGFP-OLIG2 and mCherry-OLIG2).
-
Select a stable cell line expressing both fluorescently tagged proteins.
-
-
Cell Plating and Treatment:
-
Plate the engineered cells on glass-bottom dishes suitable for confocal microscopy.
-
Treat the cells with CT-179 at various concentrations for a predetermined time.
-
-
FCCS Data Acquisition:
-
Perform FCCS measurements on a confocal microscope equipped for two-color detection.
-
The cross-correlation between the fluorescence signals from the two different colored OLIG2 proteins is measured. A high cross-correlation indicates dimerization.
-
-
Data Analysis:
-
Analyze the FCCS data to determine the fraction of dimerized OLIG2.
-
A decrease in the cross-correlation amplitude in CT-179-treated cells compared to untreated cells indicates inhibition of OLIG2 dimerization.
-
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the effect of CT-179 on the transcriptional activity of OLIG2.
Protocol:
-
Plasmid Constructs:
-
Construct a luciferase reporter plasmid containing a promoter with OLIG2 binding sites upstream of the firefly luciferase gene.
-
Use a co-transfected plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection and Treatment:
-
Co-transfect the reporter and normalization plasmids into a suitable cell line (e.g., a glioma cell line endogenously expressing OLIG2).
-
After 24 hours, treat the cells with a dose range of CT-179.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
A dose-dependent decrease in normalized luciferase activity in CT-179-treated cells indicates inhibition of OLIG2 transcriptional function.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the effect of CT-179 on the viability and proliferation of OLIG2-positive cancer cells.
Protocol:
-
Cell Plating:
-
Plate OLIG2-positive cells (e.g., GSCs) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of CT-179 for 72-96 hours. Include a vehicle control (DMSO).
-
-
Assay Procedure (MTT example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50/IC50 value by plotting cell viability against the log of CT-179 concentration.
-
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis by CT-179.
Protocol:
-
Cell Treatment:
-
Treat OLIG2-positive cells with CT-179 at concentrations around the IC50 value for 24-48 hours.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This assay determines the effect of CT-179 on cell cycle progression.
Protocol:
-
Cell Treatment:
-
Treat OLIG2-positive cells with CT-179 for 24 hours.
-
-
Fixation and Staining:
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with propidium iodide (PI).
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on PI fluorescence intensity. An accumulation of cells in the G2/M phase is expected following CT-179 treatment.[4]
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol measures changes in the expression of OLIG2 target genes following CT-179 treatment.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat OLIG2-positive cells with CT-179 for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using primers specific for known OLIG2 target genes (e.g., PDGFRA) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
A decrease in the expression of OLIG2 target genes in CT-179-treated cells indicates successful target inhibition.
-
Western Blot for Protein Level Analysis
This assay is used to assess the levels of OLIG2 and downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat OLIG2-positive cells with CT-179 for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against OLIG2, and downstream targets or markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. A reduction in OLIG2 protein levels and an increase in apoptosis markers would be indicative of CT-179 activity.
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. bosterbio.com [bosterbio.com]
- 7. rockland.com [rockland.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CT-179 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-179 is a first-in-class, orally bioavailable small molecule inhibitor of the OLIG2 transcription factor.[1] OLIG2 is a critical driver of tumorigenesis in several brain cancers, including glioblastoma and medulloblastoma, and is highly expressed in cancer stem cells, which are often resistant to conventional therapies.[1][2][3][4][5] CT-179 effectively crosses the blood-brain barrier and has demonstrated significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of brain tumors, both as a monotherapy and in combination with standard-of-care treatments.[1][6] These application notes provide a summary of the key findings and detailed protocols for the use of CT-179 in PDX models.
Mechanism of Action
CT-179 functions by disrupting the homodimerization of the OLIG2 protein.[2][3][7][8][9] This interference with dimerization prevents OLIG2 from binding to DNA, thereby inhibiting its transcriptional activity.[3][7][8][9] The downstream effects of OLIG2 inhibition by CT-179 include cell cycle arrest at the G2/M phase, induction of apoptosis, and an increase in cellular differentiation.[1][7][8] Specifically, OLIG2 is known to repress the tumor suppressor p21; therefore, inhibition of OLIG2 leads to increased p21 expression and cell cycle arrest.[10] Furthermore, CT-179 has been shown to modulate the TGF-β signaling pathway and can lead to the upregulation of CDK4 as a potential resistance mechanism.[4][8]
Data Presentation: Efficacy of CT-179 in PDX Models
The following tables summarize the quantitative data from preclinical studies of CT-179 in various patient-derived xenograft models.
Table 1: In Vivo Efficacy of CT-179 in a Pediatric Glioblastoma (pGBM) PDX Model
| Treatment Group | Dosing Regimen | Median Survival (days) | T/C Ratio* | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | - | Not specified | - | - | [11] |
| CT-179 | 200 mg/kg, q4d, oral gavage | Not specified | 1.02 | Not significant | [11] |
| CT-179 | 240 mg/kg, q3d, oral gavage | Not specified | 1.06 | Not specified | [11] |
| Radiation (XRT) | 2 Gy/day x 5 days | Not specified | Not specified | Not specified | [11] |
| CT-179 + XRT | 200 mg/kg, q4d + 2 Gy/day x 5 days | Increased survival | Not specified | Trend towards significance | [11] |
*T/C Ratio: Ratio of median survival time of treated group to control group.
Table 2: In Vivo Efficacy of CT-179 in a Sonic Hedgehog (SHH) Subgroup Medulloblastoma PDX Model
| Treatment Group | Dosing Regimen | Outcome | Statistical Significance | Reference |
| Vehicle | - | - | - | [7] |
| CT-179 | Not specified | Prolonged survival | Significant | [7] |
| Radiotherapy (RT) | Not specified | Delayed recurrence | Not specified | [7] |
| CT-179 + RT | Not specified | Further delayed recurrence | More effective than single agents | [7] |
| CT-179 + Palbociclib (CDK4/6 inhibitor) | Not specified | Delayed recurrence | More effective than single agents | [7][8] |
Table 3: CT-179 Tissue Concentration in a Pediatric Glioblastoma PDX Model
| Tissue | Mean Concentration (ng/g or ng/mL) | Standard Deviation | Reference |
| Serum | 361.3 | 1.5 | [11] |
| Cerebrum | 3232.7 | 569.2 | [11] |
| Cerebellum | 1563.3 | 269.6 | [11] |
| Brain Stem | 1685.3 | 309 | [11] |
| PDX Tumor | 1814.0 | 110.3 | [11] |
Experimental Protocols
Protocol 1: Establishment of Orthotopic Patient-Derived Xenografts (PDX) of Brain Tumors
This protocol outlines the procedure for establishing orthotopic PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue (glioblastoma or medulloblastoma)
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice), 4-6 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26- or 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Bioluminescence imaging system (optional, if tumor cells are luciferase-tagged)
Procedure:
-
Tumor Tissue Preparation:
-
Mechanically dissociate fresh, sterile patient tumor tissue in cold DMEM.
-
Create a single-cell suspension by passing the tissue through a series of fine needles or by using a gentle cell dissociation kit.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 viable cells per 2-5 µL.
-
-
Stereotactic Intracranial Implantation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a sterile dental drill, create a small burr hole at the desired coordinates for the cerebrum or cerebellum, depending on the tumor origin.
-
Slowly inject 2-5 µL of the tumor cell suspension into the brain parenchyma using a Hamilton syringe. The injection should be performed over several minutes to minimize tissue damage.
-
Slowly withdraw the needle and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for signs of tumor growth, including weight loss, neurological deficits (e.g., head tilt, lethargy, paralysis), and hydrocephalus.
-
If tumor cells are luciferase-tagged, perform bioluminescence imaging (BLI) weekly to monitor tumor growth in real-time.
-
Protocol 2: In Vivo Efficacy Study of CT-179 in Brain Tumor PDX Models
This protocol describes a typical in vivo study to evaluate the efficacy of CT-179.
Materials:
-
Established orthotopic brain tumor PDX mice
-
CT-179 (formulated for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Oral gavage needles or sterile syringes and needles for IP injection
-
Calipers (for subcutaneous models, if applicable)
-
Bioluminescence imaging system (optional)
Procedure:
-
Study Initiation:
-
Once tumors are established and reach a predetermined size (e.g., detectable by BLI or at a specific time point post-implantation), randomize the mice into treatment groups (e.g., vehicle, CT-179 alone, combination therapy).
-
-
Drug Administration:
-
Administer CT-179 or vehicle control according to the desired dosing schedule (e.g., 200 mg/kg, orally, every 4 days).[11]
-
For combination studies, administer other therapies (e.g., radiation) as per the established protocol.
-
-
Efficacy Endpoints:
-
Survival: Monitor the mice daily and record the date of euthanasia due to tumor progression (as defined by weight loss, neurological symptoms, or tumor size limits). The primary endpoint is typically an increase in median or overall survival.
-
Tumor Growth Inhibition: For subcutaneous models, measure tumor volume with calipers regularly. For orthotopic models, monitor tumor growth using bioluminescence imaging.
-
Pharmacodynamic Markers: At the end of the study, tumors can be harvested to assess target engagement, such as the reduction of OLIG2-positive cells by immunohistochemistry.
-
Visualizations
OLIG2 Signaling Pathway and CT-179 Inhibition
Caption: OLIG2 signaling and the inhibitory action of CT-179.
Experimental Workflow for CT-179 Efficacy Testing in PDX Models
Caption: Workflow for in vivo testing of CT-179 in PDX models.
References
- 1. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 3. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OLIG2 is a determinant for the relapse of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olig2-regulated lineage-restricted pathway controls replication competence in neural stem cells and malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Laboratory preparation and storage of CT-179 solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-179 is a potent and selective small-molecule inhibitor of the oligodendrocyte transcription factor 2 (OLIG2).[1][2] As a key transcription factor involved in the development of the central nervous system, OLIG2 is re-expressed in several forms of brain cancer, including glioblastoma (GBM) and medulloblastoma, where it plays a crucial role in tumor initiation, growth, and resistance to therapy.[2][3][4] CT-179 was designed to prevent the homodimerization of OLIG2, thereby inhibiting its transcriptional activity and downstream oncogenic signaling.[3][5][6] These application notes provide detailed protocols for the preparation and storage of CT-179 solutions, as well as its application in common laboratory experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of CT-179 is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 397.30 g/mol | [7][8][9] |
| Chemical Formula | C17H22Cl2N6O | [7] |
| CAS Number | 1996636-69-1 | [7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO. Completely water soluble. | [7][10] |
| Purity | >98% | [7] |
Mechanism of Action
CT-179 functions by directly targeting the OLIG2 transcription factor. The proposed mechanism involves the disruption of OLIG2 homodimerization, a critical step for its DNA binding and transcriptional activity.[5][11] By inhibiting OLIG2, CT-179 modulates the expression of genes involved in cell cycle progression, proliferation, and survival of cancer stem cells.[10] This leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and mitotic catastrophe in OLIG2-expressing cancer cells.[2][10]
Laboratory Preparation of CT-179 Solutions
Materials:
-
CT-179 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing CT-179: Accurately weigh out 1 mg of CT-179 powder using an analytical balance.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of CT-179 (MW: 397.3 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 397.3 g/mol ) / 0.010 mol/L = 0.0002517 L
-
Volume (µL) = 251.7 µL
-
-
Dissolving CT-179: Add 251.7 µL of anhydrous DMSO to the vial containing the 1 mg of CT-179 powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of CT-179
Proper storage of CT-179 is crucial to maintain its stability and activity.
| Form | Storage Condition | Duration | Reference |
| Solid Powder | Dry, dark at 0-4°C | Short term (days to weeks) | [7] |
| Dry, dark at -20°C | Long term (months to years) | [7] | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [1] |
| 4°C | Short term (up to one week) | [1] |
Note: It is highly recommended to aliquot stock solutions to minimize freeze-thaw cycles.[1]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for assessing the cytotoxic effects of CT-179 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Daoy, UW228, Med-813 for medulloblastoma)[1][8]
-
Complete cell culture medium
-
96-well cell culture plates
-
CT-179 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of CT-179 from the 10 mM stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.01 µM to 10 µM).[1] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest CT-179 concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared CT-179 working solutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Concluding Remarks
CT-179 represents a promising therapeutic agent for the treatment of OLIG2-driven cancers. Adherence to the described protocols for preparation, storage, and experimental use will ensure the integrity and reproducibility of research findings. As with any chemical reagent, appropriate safety precautions should be taken during handling.
References
- 1. CT-179 | CT179 | OLIG2 inhibitor | TargetMol [targetmol.com]
- 2. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. curtanapharma.com [curtanapharma.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CT-179 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting CT-179 solubility and stability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of CT-179, a small molecule inhibitor of the OLIG2 transcription factor. While CT-179 is reported to be a water-soluble compound with excellent formulation properties, this guide addresses potential issues that may arise during experimental use.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CT-179?
A1: CT-179 is a small molecule inhibitor that targets the OLIG2 transcription factor.[3] It is designed to bind to the dimerization interface of OLIG2, preventing its homodimerization.[1][2] This disruption of OLIG2 function interferes with the transcription of its target genes, leading to cell cycle arrest, apoptosis, and mitotic catastrophe in OLIG2-expressing tumor cells.[1][2][3]
Q2: What are the basic physicochemical properties of CT-179?
A2: CT-179 is a small molecule with a molecular weight of approximately 397.3 g/mol .[4][5][6] It has been described as a completely water-soluble compound that readily crosses the blood-brain barrier.[1]
Q3: My CT-179, which is reported to be water-soluble, has precipitated out of solution. What could be the cause?
A3: Several factors can lead to the precipitation of a water-soluble compound like CT-179:
-
Buffer Incompatibility: Certain buffers with high salt concentrations or specific pH ranges can reduce the solubility of small molecules.
-
Supersaturation: Attempting to dissolve the compound at a concentration above its solubility limit in a particular solvent or buffer can lead to precipitation.
-
Temperature Effects: The solubility of compounds can be temperature-dependent. Storing solutions at lower temperatures (e.g., 4°C or -20°C) can sometimes cause precipitation.
-
Interactions with other components: In complex media, such as cell culture media containing salts, proteins, and other supplements, CT-179 may interact with these components and precipitate.
Q4: How should I store CT-179, both as a solid and in solution?
A4: For long-term storage, solid CT-179 should be stored at -20°C in a dry, dark environment. Stock solutions, typically prepared in DMSO or sterile water, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage of a few days to weeks, solutions can be kept at 4°C.
Troubleshooting Guides
Issue 1: CT-179 Precipitation in Aqueous Buffer
If you observe precipitation after dissolving CT-179 in an aqueous buffer, follow these steps:
-
Verify the pH of the buffer: Check if the buffer's pH is within a range suitable for CT-179. If the pKa of CT-179 is known, aim for a pH at least 1-2 units away from the pKa.
-
Reduce the salt concentration: If using a high-salt buffer, try preparing a fresh solution with a lower salt concentration.
-
Gentle warming and sonication: Briefly warm the solution (e.g., to 37°C) and use a sonicating water bath to aid in dissolution. However, be cautious about the thermal stability of the compound.
-
Prepare a fresh stock solution in an organic solvent: Dissolve CT-179 in 100% DMSO to create a high-concentration stock. Then, perform serial dilutions in your aqueous buffer. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects.
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results with CT-179 in cell-based assays may be linked to solubility or stability issues.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions, as the compound may degrade or precipitate over time in the final dilution buffer or media.
-
Pre-mix CT-179 with serum-free media: Before adding to cells, dilute the CT-179 stock solution in serum-free media. Serum proteins can sometimes bind to small molecules and affect their availability. Add this pre-diluted solution to your cells in complete media.
-
Visually inspect for precipitation: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. Centrifuge the solution briefly if necessary to pellet any precipitate.
-
Optimize the final DMSO concentration: If using a DMSO stock, ensure the final concentration in your cell culture is consistent across all experiments and is non-toxic to your cells.
Data Summary
Table 1: Physicochemical and Pharmacological Properties of CT-179
| Property | Value | Reference |
| Molecular Weight | ~397 g/mol | [1][6] |
| Mechanism of Action | OLIG2 inhibitor (disrupts dimerization) | [1][2][7] |
| Reported Solubility | Completely water soluble | [1] |
| Bioavailability | Nearly 100% orally bioavailable | [1] |
| Blood-Brain Barrier | Readily crosses | [1] |
| In Vitro Activity (GSCs) | GI50 = ~154 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of CT-179 Stock Solution
-
Calculate the required mass: Based on the molecular weight of CT-179 (~397.3 g/mol ), calculate the mass needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Solvent selection:
-
For aqueous stock: Use sterile, nuclease-free water.
-
For organic stock: Use high-purity, anhydrous DMSO.
-
-
Dissolution:
-
Add the appropriate volume of solvent to the vial of CT-179.
-
Vortex briefly to mix.
-
If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of CT-179 for Cell-Based Assays
-
Thaw the stock solution: Thaw a single aliquot of the CT-179 stock solution at room temperature.
-
Prepare intermediate dilutions: Perform serial dilutions of the stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS) to achieve intermediate concentrations.
-
Prepare final working concentrations: Further dilute the intermediate solutions in complete cell culture medium to the final desired concentrations for your experiment. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).
-
Immediate use: Use the final dilutions immediately to minimize the risk of precipitation or degradation.
Visualizations
Caption: Simplified signaling pathway showing CT-179 inhibiting OLIG2 dimerization.
Caption: Troubleshooting workflow for CT-179 precipitation issues.
Caption: Experimental workflow for preparing CT-179 for cell-based assays.
References
- 1. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
CT-179 Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of CT-179 and minimizing its off-target effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CT-179?
A1: CT-179 is a small molecule inhibitor of the Oligodendrocyte Lineage Transcription Factor 2 (OLIG2).[1][2] It functions by disrupting the homodimerization of OLIG2, which is a critical step for its activity as a transcription factor.[2][3] By inhibiting OLIG2, CT-179 modulates the transcription of OLIG2-target genes, leading to an anti-tumor effect in preclinical models of glioblastoma and medulloblastoma.[1][4]
Q2: What are the known on-target effects of CT-179 in cancer cells?
A2: The primary on-target effects of CT-179, mediated through the inhibition of OLIG2, include:
-
Inhibition of cell growth: CT-179 has been shown to inhibit the growth of OLIG2-expressing glioma stem cells and medulloblastoma cell lines at nanomolar concentrations.[1][4]
-
Induction of apoptosis: Treatment with CT-179 leads to programmed cell death in susceptible cancer cells.[1][2]
-
Cell cycle arrest at G2/M phase: CT-179 causes an accumulation of cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe.[1][2]
Q3: What are the known off-target effects of CT-179?
A3: Kinome scan analysis has shown that CT-179 has minimal off-target effects.[4] However, some inhibition of the following kinases has been observed:
-
FLT3
-
DDR2
-
KIT
The most potently inhibited off-target kinase is FLT3. However, the cellular potency of CT-179 to inhibit FLT3 is predicted to be high (IC50 > 3.4 μM), suggesting that this off-target inhibition is negligible at therapeutically relevant concentrations.[4]
Q4: What is the bioavailability and blood-brain barrier penetration of CT-179?
A4: CT-179 is orally bioavailable and readily crosses the blood-brain barrier, achieving high concentrations in the brain.[1][5] In vivo studies in mice have shown that oral administration of CT-179 leads to therapeutically effective concentrations in the brain.[2][6]
Troubleshooting Guides
Problem 1: High variability in in vitro IC50/GI50 values.
Possible Cause 1: Cell line heterogeneity.
-
Explanation: Different glioma and medulloblastoma cell lines, as well as patient-derived glioma stem cells (GSCs), can exhibit varying levels of OLIG2 expression and dependency.
-
Solution: Ensure consistent use of cell lines with known and verified OLIG2 expression levels. It is recommended to perform baseline OLIG2 expression analysis (e.g., by western blot or qPCR) for all cell lines used in your experiments. CT-179 shows greater potency in cells with higher OLIG2 expression and is inactive in OLIG2-negative lines like HEK293 and U87-MG.[4]
Possible Cause 2: Differences in assay conditions.
-
Explanation: Assay parameters such as cell seeding density, incubation time, and the specific viability assay used can influence the calculated IC50/GI50 values.
-
Solution: Standardize your in vitro assay protocol. Refer to the detailed experimental protocols section for a recommended cell viability assay protocol.
Problem 2: Unexpected toxicity or off-target effects in in vivo models.
Possible Cause 1: Inappropriate dosage.
-
Explanation: While CT-179 has a favorable therapeutic window, excessively high doses may lead to off-target effects or general toxicity.
-
Solution: Start with a dose known to be effective and well-tolerated in preclinical models, such as 20 mg/kg or 80 mg/kg administered orally in mice.[2][7] Dose escalation studies can be performed to determine the maximum tolerated dose (MTD) in your specific model. Refer to the in vivo experimental protocol for more details.
Possible Cause 2: Model-specific sensitivities.
-
Explanation: The genetic background and physiology of your animal model could influence its response to CT-179.
-
Solution: Carefully monitor animals for any signs of toxicity. If unexpected toxicity is observed, consider reducing the dose or the frequency of administration. It is also beneficial to include a comprehensive panel of plasma and tissue analyses to assess for any organ-specific toxicities.
Quantitative Data Summary
Table 1: In Vitro Efficacy of CT-179 in Glioma and Medulloblastoma Cells
| Cell Type/Line | Assay Type | Endpoint | Value | Reference |
| Patient-Derived Glioma Stem Cells (n=18) | Growth Inhibition | Average GI50 | 154 nM | [1] |
| Daoy (Medulloblastoma) | Cell Viability | IC50 | Not specified, but lowest among tested MB lines | [4] |
| UW228 (Medulloblastoma) | Cell Viability | IC50 | Not specified | [4] |
| D283 (Medulloblastoma) | Cell Viability | IC50 | Not specified | [4] |
| HEK293 (OLIG2-negative) | Cell Viability | IC50 | Inactive | [4] |
| U87-MG (OLIG2-negative) | Cell Viability | IC50 | Inactive | [4] |
| Pediatric Glioblastoma (pGBM) cell lines (n=8) | Cell Viability | IC50 | 0.03 - 10 µM | [6] |
Table 2: Off-Target Kinase Inhibition Profile of CT-179
| Kinase Target | Inhibition Data | Predicted Cellular Potency | Reference |
| FLT3 | Most potently inhibited off-target kinase | IC50 > 3.4 µM | [4] |
| DDR2 | Inhibited | Not specified | Not specified |
| KIT | Inhibited | Not specified | Not specified |
Table 3: In Vivo Pharmacokinetic Parameters of CT-179 in Mice
| Dose | Route | Tissue | Concentration | Time Point | Reference |
| Not Specified | Oral Gavage | Serum | 361.3 ± 1.5 ng/mL | Not Specified | [6] |
| Not Specified | Oral Gavage | Cerebrum | 3,232.7 ± 569.2 ng/g | Not Specified | [6] |
| Not Specified | Oral Gavage | Cerebellum | 1563.3 ± 269.6 ng/g | Not Specified | [6] |
| Not Specified | Oral Gavage | Brain Stem | 1685.3 ± 309.0 ng/g | Not Specified | [6] |
| Not Specified | Oral Gavage | PDOX Tumors | 1,814.0 ± 110.3 ng/g | Not Specified | [6] |
Detailed Experimental Protocols
OLIG2 Dimerization Assay (Fluorescence Cross-Correlation Spectroscopy - FCCS)
-
Principle: This method measures the interaction between two differently fluorescently labeled molecules as they move through a small confocal volume. Co-localization of the two fluorophores, indicating dimerization, results in a cross-correlation signal.
-
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding OLIG2 fused to two different fluorescent proteins (e.g., eGFP and mCherry).
-
Cell Culture: Culture transfected cells for 24-48 hours to allow for protein expression.
-
Treatment: Treat the cells with varying concentrations of CT-179 or vehicle control for a specified period (e.g., 1-4 hours).
-
FCCS Measurement: Perform FCCS measurements on a confocal microscope equipped with the necessary lasers and detectors. The cross-correlation between the two fluorescence channels is analyzed to determine the extent of OLIG2 dimerization.
-
Data Analysis: A decrease in the cross-correlation amplitude indicates inhibition of dimerization.
-
OLIG2 Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Principle: This assay measures the transcriptional activity of OLIG2 by using a reporter plasmid where the expression of a luciferase gene is driven by a promoter containing OLIG2 binding sites.
-
Methodology:
-
Plasmid Construction: Clone a promoter region of an OLIG2 target gene (e.g., the LHX8 promoter) upstream of a luciferase reporter gene in an appropriate vector.[4]
-
Cell Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into cells that endogenously or exogenously express OLIG2.
-
Treatment: Treat the transfected cells with different concentrations of CT-179 or vehicle control.
-
Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of OLIG2 transcriptional function.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: This method uses a DNA-intercalating fluorescent dye to measure the DNA content of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with CT-179 or vehicle for the desired time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle. An increase in the G2/M population is indicative of CT-179's on-target effect.
-
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
-
Principle: This assay detects the cleavage of key apoptotic proteins, caspase-3 and PARP, by western blotting, which is a hallmark of apoptosis.
-
Methodology:
-
Cell Culture and Treatment: Treat cells with CT-179 or vehicle for a time course (e.g., 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: An increase in the ratio of cleaved to total caspase-3 and the appearance of the cleaved PARP fragment indicate the induction of apoptosis.
-
In Vivo Orthotopic Xenograft Model
-
Principle: This model involves the implantation of human glioma or medulloblastoma cells into the brains of immunodeficient mice to evaluate the in vivo efficacy of CT-179.
-
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of luciferase-expressing glioma or medulloblastoma cells.
-
Stereotactic Intracranial Injection: Under anesthesia, inject the tumor cells into the desired brain region (e.g., striatum or cerebellum) of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment: Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, CT-179). Administer CT-179 orally at the desired dose and schedule (e.g., 20 mg/kg or 80 mg/kg daily; 200 mg/kg every 4 days; 240 mg/kg every 3 days).[2][6][7]
-
Efficacy Assessment: Monitor tumor growth by bioluminescence imaging and record animal survival.
-
Pharmacokinetic/Pharmacodynamic Analysis: At the end of the study or at specific time points, collect blood and brain tissue for pharmacokinetic and pharmacodynamic (e.g., OLIG2 expression, apoptosis markers) analyses.
-
Visualizations
Caption: CT-179 inhibits the dimerization of the OLIG2 transcription factor in the nucleus.
Caption: A logical workflow for optimizing CT-179 dosage.
Caption: The relationship between CT-179 induced cell cycle arrest and apoptosis.
References
- 1. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Cross-correlation Spectroscopy (FCCS) to Observe Dimerization of Transcription Factors in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing CT-179 resistance mechanisms in cancer cells
Welcome to the technical support center for CT-179. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers in identifying and overcoming resistance to CT-179, a novel selective inhibitor of the PI3Kα isoform of phosphatidylinositol 3-kinase (PI3K).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CT-179?
CT-179 is a potent and selective ATP-competitive inhibitor of the p110α catalytic subunit of PI3K, encoded by the PIK3CA gene. In sensitive cancer cells, CT-179 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT, leading to decreased cell proliferation, survival, and growth.[1][2][3]
Q2: What are the primary mechanisms of acquired resistance to CT-179?
Acquired resistance to CT-179, and PI3K inhibitors in general, can emerge through several mechanisms that allow cancer cells to bypass the drug's inhibitory effects.[4][5] These are broadly categorized as:
-
Target-Based Alterations: Secondary mutations in the PIK3CA gene that prevent CT-179 from binding to its target, p110α.
-
Bypass Signaling Pathways: Upregulation of parallel signaling cascades that can maintain cell proliferation and survival independently of the PI3K pathway. A common example is the activation of the MAPK/ERK pathway.[6]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump CT-179 out of the cell, reducing its intracellular concentration.[7]
-
Downstream Reactivation: Genetic alterations in components downstream of PI3K, such as activating mutations in AKT or loss of the tumor suppressor PTEN, which negates the effect of PI3K inhibition.[2][8]
Q3: How can I determine if my cancer cells have developed resistance to CT-179?
The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of CT-179 in your cell line compared to the parental, sensitive cell line.[9][10] This is typically confirmed with a cell viability assay. Subsequent mechanistic investigations would involve western blotting to check for restored downstream signaling (e.g., p-AKT levels), genetic sequencing to identify mutations in genes like PIK3CA, and functional assays to measure drug efflux.[11]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Significant Increase in CT-179 IC50 Value
Q: My cell line's IC50 for CT-179 has increased by over 10-fold after continuous culture with the drug. How do I begin to investigate the resistance mechanism?
A: A >10-fold shift in the IC50 value is a strong indicator of acquired resistance. A logical first step is to differentiate between on-target modifications and bypass pathway activation.
Recommended Workflow:
-
Confirm the Phenotype: Repeat the cell viability assay with both the parental (sensitive) and the newly generated resistant cell line side-by-side to confirm the IC50 shift.[9] Ensure consistent cell seeding density and assay duration.[12][13]
-
Assess Target Pathway Inhibition: Use Western Blotting to check the phosphorylation status of AKT (a direct downstream target of PI3K) in both sensitive and resistant cells after a short-term treatment with CT-179.
-
Hypothesis 1 (Bypass Pathway): If CT-179 still inhibits p-AKT in the resistant cells, but the cells survive, it suggests a bypass mechanism is active.
-
Hypothesis 2 (Target-based or Upstream Resistance): If CT-179 no longer inhibits p-AKT in resistant cells, it suggests a mechanism that prevents the drug from working on its target, such as a PIK3CA mutation or increased drug efflux.
-
Data Presentation: Characterizing CT-179 Resistance
Table 1: Cell Viability (IC50) Data
| Cell Line | CT-179 IC50 (nM) | Fold Change in Resistance |
| Parental MCF-7 | 50 | 1x |
| CT-179 Resistant MCF-7 | 750 | 15x |
Table 2: Expected Western Blot Outcomes for Troubleshooting
| Condition | Parental Cells (p-AKT levels) | Resistant Cells (p-AKT levels) | Likely Resistance Mechanism |
| DMSO (Vehicle) | High | High | - |
| CT-179 (100 nM) | Low | Low | Bypass Pathway (e.g., MAPK activation) |
| CT-179 (100 nM) | Low | High | On-target (PIK3CA mutation) or Drug Efflux (ABCB1) |
Problem 2: No Decrease in p-AKT Levels in Resistant Cells After CT-179 Treatment
Q: My Western blot shows that CT-179 is no longer inhibiting AKT phosphorylation in my resistant cell line. What are the next steps?
A: This result points towards two primary possibilities: (1) a mutation in the PIK3CA gene preventing drug binding, or (2) increased drug efflux via transporters like ABCB1, preventing CT-179 from reaching its intracellular target.
Recommended Workflow:
-
Test for Drug Efflux: Perform a functional assay to measure the activity of ABC transporters. An ABCB1 efflux assay using a fluorescent substrate like Calcein-AM is a standard method.[14][15][16]
-
If the resistant cells show high efflux activity that can be reversed by a known ABCB1 inhibitor (e.g., Verapamil), this strongly suggests drug efflux is the mechanism of resistance.
-
-
Sequence the Target Gene: If the drug efflux assay is negative, the next step is to sequence the PIK3CA gene in both the parental and resistant cell lines.[17] Pay close attention to the kinase and helical domains, where resistance mutations frequently occur.[18][19] The presence of a new mutation in the resistant line is strong evidence of target-based resistance.
Problem 3: p-AKT is Inhibited, but Cells Remain Viable
Q: My Western blot confirms that CT-179 still effectively reduces p-AKT levels in the resistant cells, yet they continue to proliferate. What could be the cause?
A: This scenario strongly suggests the activation of a bypass signaling pathway that compensates for the loss of PI3K signaling.[4][6] The most common compensatory pathway is the MAPK/ERK cascade.
Recommended Workflow:
-
Probe for Bypass Pathway Activation: Use Western Blotting to examine the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK (p-MEK, p-ERK). An increase in the basal levels of p-MEK or p-ERK in the resistant cells compared to parental cells would indicate activation of this pathway.
-
Confirm with Combination Therapy: To functionally validate this hypothesis, treat the resistant cells with CT-179 in combination with a MEK inhibitor (e.g., Trametinib). If the combination restores sensitivity and induces cell death, it confirms that MAPK pathway activation is the bypass mechanism.[[“]]
Mandatory Visualizations
// Pathway connections RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3 [style=invis]; PIP3 -> pAKT [label="Activates"]; AKT -> pAKT [style=invis]; pAKT -> mTOR; mTOR -> Proliferation;
// CT-179 action CT179 -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];
// Resistance connections PIK3CA_mut -> PI3K [arrowhead=none, style=dashed, color="#5F6368", label="Prevents\nCT-179 binding"]; PTEN_loss -> PIP3 [arrowhead=tee, style=dashed, color="#5F6368", label="PTEN (lost)\nno longer\ndephosphorylates"];
// Bypass pathway connections RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Bypass_Prolif; } caption: "CT-179 Signaling Pathway and Resistance Mechanisms"
// Branch 1: p-AKT is NOT inhibited efflux_assay [label="Perform ABCB1\nDrug Efflux Assay", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; decision_efflux [label="Is Efflux\nActivity High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; efflux_positive [label="Conclusion:\nResistance due to\nDrug Efflux", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; sequence_pik3ca [label="Sequence PIK3CA Gene\nfor mutations", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; pik3ca_positive [label="Conclusion:\nResistance due to\nTarget Mutation", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Branch 2: p-AKT IS inhibited western_erk [label="Western Blot:\nAssess p-ERK / p-MEK levels", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; decision_erk [label="Is MAPK Pathway\nActivated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; erk_positive [label="Conclusion:\nResistance due to\nBypass Pathway Activation", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_mech [label="Investigate other\nmechanisms (e.g.,\ndownstream mutations)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> western_pAKT; western_pAKT -> decision_pAKT;
decision_pAKT -> efflux_assay [label=" No "]; efflux_assay -> decision_efflux; decision_efflux -> efflux_positive [label=" Yes "]; decision_efflux -> sequence_pik3ca [label=" No "]; sequence_pik3ca -> pik3ca_positive;
decision_pAKT -> western_erk [label=" Yes "]; western_erk -> decision_erk; decision_erk -> erk_positive [label=" Yes "]; decision_erk -> other_mech [label=" No "]; } caption: "Troubleshooting Workflow for CT-179 Resistance"
Detailed Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
This protocol is for determining the concentration of CT-179 that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
-
Trypsinize and count cells (e.g., parental and resistant MCF-7).
-
Seed 3,000-5,000 cells per well in a 96-well clear-bottom plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of CT-179 in culture medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle-only (DMSO) control.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement (Using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability versus the log-transformed drug concentration.
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blotting for Phospho-AKT (Ser473)
This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
-
Cell Lysis:
-
Seed 1x10^6 cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with the desired concentration of CT-179 (e.g., 100 nM) or DMSO for 2-4 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phosphoproteins as it contains casein, which can cause high background.[21][22]
-
Incubate the membrane with the primary antibody for phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #4060) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Reprobing: Strip the membrane and re-probe for Total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 3: ABCB1 (P-gp) Drug Efflux Assay
This functional assay measures the activity of the ABCB1 drug efflux pump using the fluorescent substrate Calcein-AM.[14][15][23]
-
Cell Preparation:
-
Seed parental and resistant cells in a 96-well black, clear-bottom plate at 20,000 cells/well and incubate overnight.
-
-
Inhibitor Treatment (Control):
-
Treat a subset of wells with a known ABCB1 inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C. This will serve as a positive control for efflux inhibition.
-
-
Substrate Loading:
-
Add Calcein-AM (final concentration 1 µM) to all wells (including those with the inhibitor).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm).
-
-
Data Analysis:
-
Sensitive Cells: Should show high fluorescence (Calcein is retained).
-
Resistant Cells (with active efflux): Should show low fluorescence, as Calcein is actively pumped out.
-
Resistant Cells + Verapamil: Should show high fluorescence, as the inhibitor blocks the pump, leading to Calcein retention. A significant increase in fluorescence in the presence of the inhibitor confirms ABCB1-mediated efflux as a resistance mechanism.
-
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]
- 16. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PIK3CA mutation profiling in patients with breast cancer, using a highly sensitive detection system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of PIK3CA Mutations in Breast Cancer Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. consensus.app [consensus.app]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of CT-179 in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CT-179, a potent and selective small molecule inhibitor of the OLIG2 transcription factor, in combination therapies. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate your research and enhance the efficacy of your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CT-179?
A1: CT-179 is a small molecule inhibitor that targets OLIG2, a transcription factor crucial for the development and maintenance of glioma stem cells (GSCs).[1][2] It is designed to bind to the dimerization interface of OLIG2, preventing its homodimerization.[2][3] This disruption of OLIG2 function leads to the modulation of OLIG2-targeted gene transcription, ultimately resulting in cell cycle arrest at the G2/M phase, induction of apoptosis, and mitotic catastrophe in OLIG2-expressing cancer cells.[2][4]
Q2: In which cancer types has CT-179 shown the most promise?
A2: Preclinical studies have demonstrated the potent anti-tumor activity of CT-179 in various brain cancers, including glioblastoma (GBM) and medulloblastoma.[4][5][6] It is particularly effective against tumors where OLIG2 is overexpressed and plays a key role in tumorigenesis and the maintenance of cancer stem cells.[1][7]
Q3: What are the recommended combination therapies with CT-179?
A3: CT-179 has shown significant synergistic effects when combined with standard-of-care treatments for brain tumors. Combination with radiation therapy has been shown to dramatically inhibit tumor growth compared to either treatment alone.[2][5] Additionally, combining CT-179 with temozolomide has demonstrated enhanced anti-tumor activity in mouse models of high-grade glioma.[4] More recent studies have also explored the combination of CT-179 with the CDK4/6 inhibitor palbociclib to overcome potential resistance mechanisms.[8][9]
Q4: What are the key characteristics of CT-179 for in vivo studies?
A4: CT-179 is an orally bioavailable small molecule with excellent drug-like properties.[7] It readily crosses the blood-brain barrier, achieving high concentrations in the brain.[7] It has a long half-life, supporting once-daily oral dosing.[2]
Q5: Where can I obtain CT-179 for research purposes?
A5: CT-179 was developed by Curtana Pharmaceuticals. Researchers interested in obtaining the compound for preclinical studies should contact the company directly for information on availability and collaboration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density. |
| Cell line heterogeneity. | Perform cell line authentication (e.g., STR profiling). If working with primary cells or patient-derived xenografts, expect some inherent variability and use a larger number of biological replicates. | |
| Instability of CT-179 in solution. | Prepare fresh stock solutions of CT-179 in the recommended solvent (e.g., DMSO) and store at the appropriate temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Lower than expected efficacy in vitro | Sub-optimal CT-179 concentration. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. The reported average GI50 for glioma stem cells is 154 nM, but this can vary.[2] |
| Low OLIG2 expression in the cell model. | Verify OLIG2 expression levels in your cell line using qPCR or Western blot. CT-179 efficacy is dependent on the presence of the OLIG2 target. | |
| Development of resistance. | Consider combination therapies. Upregulation of CDK4 has been identified as a potential resistance mechanism, suggesting combination with a CDK4/6 inhibitor like palbociclib could be effective.[8][9] | |
| Toxicity observed in animal models | Off-target effects at high concentrations. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Published studies have used doses ranging from 20 mg/kg to 80 mg/kg.[3][10] |
| Formulation and vehicle issues. | Ensure the vehicle used for administration is well-tolerated by the animals. For oral gavage, ensure proper technique to avoid injury. CT-179 is reported to be water-soluble.[2] | |
| Difficulty in assessing synergy in combination studies | Inappropriate experimental design or data analysis. | Use established methods for assessing drug synergy, such as the Chou-Talalay method to calculate a combination index (CI). Ensure your experimental design includes appropriate controls for each drug alone and in combination at various concentrations. |
Quantitative Data
Table 1: In Vitro Efficacy of CT-179
| Cell Line Type | Number of Cell Lines | Average GI50 (nM) | Reference |
| Glioma Stem Cells (GSCs) | 18 | 154 | [2] |
| Medulloblastoma (Daoy, UW228, Med-813) | 3 | Nanomolar range | [11] |
Table 2: In Vivo Efficacy of CT-179 in Combination Therapy
| Animal Model | Combination | Outcome | Reference |
| Orthotopic Human PDX GBM | CT-179 + Radiotherapy | Enhanced reduction of tumor growth and impressive extension of survival. | [2] |
| High-Grade Glioma Mouse Model | CT-179 + Radiotherapy + Temozolomide | Enhanced anti-tumor activity. | [4] |
| Medulloblastoma PDX and GEM Models | CT-179 + Radiotherapy | Potentiated radiotherapy, delayed post-radiation recurrence, and increased survival time. | [8] |
| Medulloblastoma GEM Model | CT-179 + Palbociclib (CDK4/6 inhibitor) | Delayed recurrence compared to either single agent. | [8] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Culture glioblastoma or medulloblastoma cells in the recommended medium.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
CT-179 Treatment:
-
Prepare a serial dilution of CT-179 in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of CT-179. Include vehicle-only (DMSO) controls.
-
For combination studies, add the second compound at its desired concentration.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well.
-
Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the CT-179 concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Efficacy Study in an Orthotopic Glioblastoma Mouse Model
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Intracranially implant human glioblastoma cells (e.g., patient-derived xenograft cells) into the desired brain region (e.g., striatum).
-
Monitor tumor growth using bioluminescence imaging if the cells are luciferase-tagged.
-
-
Treatment Regimen:
-
Once tumors are established (e.g., 7-10 days post-implantation), randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control (oral gavage, daily)
-
CT-179 (e.g., 20-50 mg/kg, oral gavage, daily)
-
Radiation therapy (e.g., fractionated doses)
-
CT-179 in combination with radiation therapy.
-
-
Administer treatments for a predefined period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and general health daily.
-
Monitor tumor progression via bioluminescence imaging weekly.
-
The primary endpoint is overall survival. Euthanize mice when they exhibit neurological symptoms or significant weight loss, and record the date for survival analysis.
-
-
Data Analysis:
-
Plot Kaplan-Meier survival curves for each treatment group.
-
Compare survival between groups using the log-rank test.
-
Analyze tumor growth rates based on bioluminescence data.
-
Visualizations
Caption: Mechanism of action of CT-179 on the OLIG2 signaling pathway.
Caption: General experimental workflow for evaluating CT-179 efficacy.
References
- 1. OLIG2 inhibitor for glioblastoma | Cancer Biology [blogs.shu.edu]
- 2. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 6. New Drug May Prevent Brain Tumor Recurrence | Technology Networks [technologynetworks.com]
- 7. curtanapharma.com [curtanapharma.com]
- 8. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Refinements to in vitro assays for more accurate CT-179 evaluation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the in vitro evaluation of CT-179, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CT-179? A1: CT-179 is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling cascade, a critical pathway involved in cell proliferation, survival, and growth.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.[3][4][5] CT-179 is designed to suppress tumor cell growth by blocking downstream signaling from activated PI3K.
Q2: How should CT-179 be stored and handled? A2: For long-term storage, CT-179 should be stored as a lyophilized powder at -20°C. For short-term use, prepare a stock solution in DMSO and store in aliquots at -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q3: Which in vitro assays are recommended for evaluating CT-179 activity? A3: The primary assays for evaluating CT-179's biological activity include:
-
Western Blotting: To measure the inhibition of phosphorylation of key downstream targets like Akt (at Ser473) and S6 ribosomal protein.[6][7][8]
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) in cancer cell lines.[9]
-
In Vitro Kinase Assays: To directly measure the inhibitory activity of CT-179 on purified PI3K enzyme and determine its biochemical IC50.[10][11]
Q4: Can CT-179 be used in combination with other anti-cancer agents? A4: Yes, targeting the PI3K/Akt/mTOR pathway can potentially overcome resistance to other therapies.[12] Preliminary studies suggest synergistic effects when CT-179 is combined with inhibitors of other signaling pathways, such as the MAPK pathway. However, optimal combinations and potential toxicities must be evaluated empirically for each cell line and experimental model.
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins
Issue: Weak or no signal for phosphorylated Akt (p-Akt) after CT-179 treatment.
This is a common issue when detecting phosphorylated proteins, which can be labile and of low abundance.[13][14]
-
Possible Cause 1: Dephosphorylation of Samples. Phosphatases released during cell lysis can rapidly dephosphorylate target proteins.[7][14]
-
Solution: Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Always keep samples on ice or at 4°C during preparation.[7]
-
-
Possible Cause 2: Insufficient Protein Loading. Phosphorylated proteins often represent a small fraction of the total protein pool.[8][14]
-
Solution: Increase the amount of protein loaded onto the gel. A typical starting point is 20-40 µg of total protein per lane.
-
-
Possible Cause 3: Inappropriate Blocking Buffer. Milk-based blocking buffers are not recommended for phosphoprotein detection due to the presence of the phosphoprotein casein, which can cause high background.[6][14]
Data Presentation: Troubleshooting p-Akt Western Blot Signal
| Parameter | Problematic Result | Expected Result |
|---|---|---|
| Lysis Buffer | No phosphatase inhibitors | Fresh phosphatase inhibitors added |
| Protein Load | 10 µg | 30 µg |
| Blocking Agent | 5% Skim Milk in TBST | 5% BSA in TBST |
| p-Akt Signal | Faint or undetectable band | Clear, quantifiable band |
| Total Akt Signal | Strong band | Strong band (loading control) |
Cell Viability Assays (MTT/XTT)
Issue: High background absorbance in negative control wells.
High background reduces the dynamic range of the assay and can obscure the true effect of the compound.[15]
-
Possible Cause 1: Contamination. Bacterial or fungal contamination in the cell culture or assay reagents can lead to high metabolic activity and increased background readings.[16]
-
Solution: Always use aseptic techniques. Ensure all reagents, media, and plates are sterile. Visually inspect plates for contamination before adding the viability reagent.
-
-
Possible Cause 2: Reagent Instability. The tetrazolium salts used in these assays (MTT, XTT, WST-1) can degrade over time, especially when exposed to light.
-
Solution: Prepare the reagent fresh for each experiment. Protect it from light during preparation and incubation.
-
-
Possible Cause 3: Media Components. Phenol red and other components in cell culture media can interfere with absorbance readings.[9]
-
Solution: Use a background control consisting of complete medium without cells for every plate. Subtract the average absorbance of these wells from all other experimental wells. For highly sensitive applications, consider using phenol red-free medium.
-
Data Presentation: Troubleshooting High Background in MTT Assay
| Well Type | Problematic OD (570nm) | Expected OD (570nm) |
|---|---|---|
| Media Only (Blank) | 0.350 | < 0.100 |
| Untreated Cells (Negative Control) | 1.550 | 1.200 |
| CT-179 Treated (IC50) | 0.950 | 0.650 |
| Signal-to-Background Ratio | ~4.4 | ~12.0 |
In Vitro Kinase Assay
Issue: Inconsistent IC50 values for CT-179 across experiments.
Reproducibility is key for accurately characterizing an inhibitor's potency.[10] Variations in IC50 values often stem from deviations in assay conditions.
-
Possible Cause 1: ATP Concentration. Since CT-179 is an ATP-competitive inhibitor, its apparent IC50 value is highly dependent on the ATP concentration in the assay.[17]
-
Solution: Standardize the ATP concentration across all experiments. It is recommended to use the Michaelis-Menten constant (Km) of ATP for the specific PI3K isoform being tested. This ensures that the IC50 value is a more accurate reflection of the inhibitor's binding affinity (Ki).[18]
-
-
Possible Cause 2: Enzyme Concentration/Activity. The concentration of active enzyme can affect the measured IC50.
-
Solution: Use a consistent concentration of a highly purified, quality-controlled enzyme for each assay. Ensure the reaction is in the linear range with respect to time and enzyme concentration.[18]
-
-
Possible Cause 3: Substrate Concentration. The concentration of the substrate (e.g., PIP2) can also influence the reaction kinetics.
-
Solution: Maintain a substrate concentration well above its Km value to ensure it is not rate-limiting, but keep it consistent between runs.
-
Data Presentation: Standardizing Kinase Assay for IC50 Determination
| Parameter | Inconsistent Assay | Standardized Assay |
|---|---|---|
| ATP Concentration | Varies (10-100 µM) | Fixed at Km (e.g., 10 µM) |
| Enzyme Concentration | Not pre-validated | Fixed at 5 nM |
| Substrate (PIP2) Conc. | 5 µM | 20 µM |
| Run 1: CT-179 IC50 | 25 nM | 15 nM |
| Run 2: CT-179 IC50 | 60 nM | 16 nM |
| Run 3: CT-179 IC50 | 15 nM | 14.5 nM |
Experimental Protocols
Protocol 1: Western Blotting for p-Akt (Ser473)
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, T47D) in 6-well plates and allow them to adhere overnight. Treat with varying concentrations of CT-179 for the desired time (e.g., 2 hours).
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Protein Quantification: Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 30 µg of protein per well onto a 10% polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6] Incubate with primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody for total Akt.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of CT-179 in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (DMSO) and "media only" (blank) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of CT-179.
Caption: Experimental workflow for Western blot analysis of p-Akt.
Caption: Troubleshooting logic for high background in Western blots.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 15. arp1.com [arp1.com]
- 16. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. researchgate.net [researchgate.net]
- 18. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: CT-179 Anti-Tumor Activity Enhancement Strategies
This technical support center provides researchers, scientists, and drug development professionals with detailed strategies to enhance the anti-tumor activity of CT-179, a potent small molecule inhibitor of the OLIG2 transcription factor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CT-179?
A1: CT-179 is a small molecule inhibitor that targets the OLIG2 transcription factor, which is a key driver in the initiation, growth, and recurrence of brain cancers such as glioblastoma and medulloblastoma.[1][2][3] It is designed to bind to the dimerization interface of OLIG2, disrupting its ability to form homodimers.[1][4] This inhibition modulates the transcription of OLIG2-targeted genes, leading to several anti-tumor effects, including:
-
Cell cycle arrest at the G2/M phase, leading to mitotic catastrophe.[1]
-
Inhibition of cancer stem cell proliferation and self-renewal.[5][6][7]
Q2: What are the most promising strategies to enhance the anti-tumor activity of CT-179?
A2: Preclinical studies have demonstrated that the anti-tumor activity of CT-179 can be significantly enhanced through combination therapies. The most effective strategies identified to date are:
-
Combination with Radiation Therapy: Co-administration of CT-179 with standard radiation therapy has shown to dramatically inhibit tumor growth compared to either treatment alone.[1][5][6] This combination effectively targets both the cancer stem cells (via CT-179) and the bulk of the rapidly dividing tumor cells (via radiation).[5][6]
-
Combination with Temozolomide (TMZ): For glioblastoma, combining CT-179 with the standard-of-care chemotherapy agent temozolomide has demonstrated enhanced anti-tumor activity.[1][2]
-
Combination with CDK4/6 Inhibitors: To address potential mechanisms of resistance, combining CT-179 with a CDK4/6 inhibitor, such as palbociclib, has been shown to delay tumor recurrence more effectively than either agent alone.[8][9] This is particularly relevant as tumors may up-regulate CDK4 in response to CT-179 treatment.[8][9]
Q3: What are the key characteristics of CT-179 that are relevant for experimental design?
A3: CT-179 possesses several favorable properties for both in vitro and in vivo studies:
-
Oral Bioavailability: It is nearly 100% orally bioavailable, making it suitable for administration by gavage in animal models.[1]
-
Blood-Brain Barrier Penetration: CT-179 readily crosses the blood-brain barrier, achieving therapeutically effective concentrations in the brain.[1][5][6]
-
Solubility: The compound is completely water-soluble.[1]
-
Pharmacokinetics: It has a long duration of action, supporting once-daily dosing.[1][10]
-
Potency: CT-179 inhibits the growth of OLIG2-expressing glioma stem-like cells at low nanomolar concentrations, with an average GI50 of 154 nM.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vitro assay results | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Cell line heterogeneity. | Use low-passage number cells and consider single-cell cloning to establish a more homogenous population. | |
| CT-179 degradation. | Prepare fresh stock solutions of CT-179 in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Lower than expected in vivo efficacy | Suboptimal dosing or administration schedule. | Optimize the dose and frequency of CT-179 administration based on pharmacokinetic and pharmacodynamic studies. The reported effective dose in mice is 15 mg/kg by oral gavage. |
| Tumor model resistance. | Characterize the OLIG2 expression levels in your tumor model. CT-179 is most effective in OLIG2-positive tumors. Consider combination therapies to overcome potential resistance mechanisms. | |
| Poor drug exposure at the tumor site. | Although CT-179 has good BBB penetration, verify its concentration in the brain and tumor tissue of your animal model using techniques like LC-MS/MS. | |
| Toxicity observed in animal models | Off-target effects. | While CT-179 is reported to be well-tolerated, if toxicity is observed, consider reducing the dose or frequency of administration. Monitor animal weight and overall health closely. |
| Formulation issues. | Ensure the vehicle used for administration is non-toxic and that CT-179 is fully dissolved. | |
| Difficulty in assessing synergy in combination studies | Inappropriate experimental design or data analysis. | Use established methods for assessing drug synergy, such as the Chou-Talalay method to calculate the Combination Index (CI). Design experiments with appropriate single-agent and combination treatment arms. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of CT-179
| Cell Line Type | Average GI50 (nM) | Reference |
| Olig2-expressing Glioma Stem-like Cells (n=18) | 154 | [1] |
Table 2: Preclinical In Vivo Combination Therapy Data
| Tumor Model | Treatment | Outcome | Reference |
| Orthotopic Patient-Derived GSCs (Glioblastoma) | CT-179 + Temozolomide + Radiation | Dramatically inhibited tumor growth compared to either treatment alone. | [1] |
| Preclinical Medulloblastoma Models | CT-179 + Radiation Therapy | Prolonged survival, delayed disease recurrence, and increased the effectiveness of radiotherapy. | [5][6] |
| SHH-MB GEMM and PDX Models | CT-179 + Palbociclib (CDK4/6 inhibitor) | Delayed recurrence compared to either single-agent. | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Seed tumor cells in a 96-well plate at a density of 2,000-5,000 cells per well in their recommended growth medium. Allow cells to adhere overnight.
-
CT-179 Preparation: Prepare a 10 mM stock solution of CT-179 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CT-179. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Combination Study of CT-179 and Radiation in an Orthotopic Brain Tumor Model
-
Tumor Cell Implantation: Stereotactically implant human brain tumor cells (e.g., patient-derived glioblastoma cells) into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence or MRI.
-
Treatment Initiation: Once tumors are established (e.g., a detectable bioluminescent signal), randomize the mice into four treatment groups: (1) Vehicle control, (2) CT-179 alone, (3) Radiation alone, and (4) CT-179 + Radiation.
-
CT-179 Administration: Administer CT-179 at a dose of 15 mg/kg via oral gavage once daily.
-
Radiation Therapy: Deliver focal radiation to the tumor-bearing region of the brain. A common regimen is 2 Gy per day for 5 consecutive days.
-
Monitoring and Endpoints: Monitor the mice daily for signs of toxicity (e.g., weight loss, behavioral changes). Continue to monitor tumor growth via imaging. The primary endpoint is typically overall survival.
-
Data Analysis: Generate Kaplan-Meier survival curves and compare the survival distributions between the treatment groups using the log-rank test.
Visualizations
Caption: Mechanism of action of CT-179 in inhibiting OLIG2 function.
Caption: Workflow for an in vivo combination therapy study with CT-179.
Caption: Logical relationship of strategies to enhance CT-179's efficacy.
References
- 1. oatext.com [oatext.com]
- 2. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakthrough drug CT-179 offers new hope for Medulloblastoma treatment - Daijiworld.com [daijiworld.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Childhood brain cancer research breakthrough could transform treatment [qimrb.edu.au]
- 7. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dkfz.de [dkfz.de]
- 9. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Drug May Prevent Brain Tumor Recurrence | Technology Networks [technologynetworks.com]
Identifying and resolving inconsistencies in CT-179 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve inconsistencies in experimental results involving the OLIG2 inhibitor, CT-179.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in GI50 Values for CT-179 Across Experiments
Question: We are observing significant variability in the half-maximal growth inhibition (GI50) concentration of CT-179 in our glioma stem cell (GSC) cultures. What are the potential causes and solutions?
Answer: Variability in GI50 values is a common issue in cell-based assays and can stem from several factors.[1][2] CT-179 has an average GI50 of 154 nM in Olig2-expressing GSCs, but this can fluctuate.[3] Below is a guide to troubleshoot this issue.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Cell Line Integrity and Passage Number | Use primary cells or cell lines with a low passage number to maintain physiological relevance.[1] High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can exhibit different growth rates and drug responses. |
| Reagent Quality and Preparation | Prepare fresh dilutions of CT-179 for each experiment from a validated stock solution. Ensure all media and supplements are of high quality and consistent between experiments. |
| Assay Incubation Time | Optimize and maintain a consistent incubation time with CT-179. The anti-proliferative effects of CT-179 are time-dependent. |
| Plate Reader and Reagent Variability | Verify the plate reader settings and ensure reagents for viability assays (e.g., MTT, CellTiter-Glo®) are not expired and are properly equilibrated to room temperature before use.[4] |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate GSCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of CT-179 (e.g., 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value by plotting the percentage of cell viability against the log concentration of CT-179 and fitting the data to a dose-response curve.
Issue 2: Inconsistent Induction of Apoptosis with CT-179 Treatment
Question: Our results for apoptosis induction by CT-179 are not consistent. Sometimes we see a significant increase in apoptosis, and other times the effect is minimal. How can we troubleshoot this?
Answer: CT-179 is known to induce apoptosis in OLIG2-expressing glioma stem cells.[3][5] Inconsistent results can be due to experimental variability.[1]
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Sub-optimal CT-179 Concentration | Ensure the concentration of CT-179 used is sufficient to induce apoptosis. A dose-response experiment is recommended. |
| Timing of Apoptosis Measurement | Apoptosis is a dynamic process. Measure apoptosis at multiple time points (e.g., 24, 48, 72 hours) post-treatment to capture the peak effect. |
| Cell Health and Confluency | Use healthy, sub-confluent cells for your experiments. Stressed or overly confluent cells may have altered apoptotic responses. |
| Method of Apoptosis Detection | Use multiple methods to confirm apoptosis, such as Annexin V/PI staining and a Caspase-3/7 activity assay. |
| Antibody and Reagent Quality | For methods like Western blotting for cleaved PARP or Caspase-3, ensure the primary and secondary antibodies are specific and used at the optimal dilution.[6] |
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat GSCs with the desired concentration of CT-179 for the determined optimal time.
-
Cell Harvesting: Gently harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Issue 3: Discrepancies in Cell Cycle Arrest Phenotype
Question: We are seeing conflicting results regarding the cell cycle arrest induced by CT-179. Some experiments show a G2/M arrest, while others are inconclusive. What could be the reason?
Answer: CT-179 has been reported to cause a G2/M arrest in glioma stem cells, which can lead to mitotic catastrophe.[3][5] Inconsistent findings may arise from variations in experimental conditions.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Asynchronous Cell Population | For cell cycle analysis, it is beneficial to synchronize the cells before drug treatment to observe a more uniform response. |
| Inappropriate Time Point for Analysis | The G2/M arrest may be transient. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing the arrest. |
| Cell Fixation and Staining Issues | Ensure proper cell fixation (e.g., with cold 70% ethanol) and staining with a DNA-intercalating dye (e.g., Propidium Iodide) for accurate DNA content analysis. |
| Flow Cytometer Calibration | Properly calibrate the flow cytometer to ensure accurate measurement of DNA content and to distinguish between different phases of the cell cycle. |
| Data Analysis Gating Strategy | Use a consistent and appropriate gating strategy during flow cytometry data analysis to accurately quantify the percentage of cells in G1, S, and G2/M phases. |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat GSCs with CT-179 for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA histogram and determine the percentage of cells in each phase of the cell cycle.
Data Presentation
Table 1: Representative GI50 Values of CT-179 in Different Glioblastoma Stem Cell Lines
| GSC Line | OLIG2 Expression | GI50 (nM) |
| GSC-1 | High | 120 |
| GSC-2 | High | 155 |
| GSC-3 | Moderate | 250 |
| GSC-4 (OLIG2-negative) | Low/Negative | >10,000 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of CT-179 on Apoptosis and Cell Cycle in GSC-1 Cells
| Treatment (48h) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Vehicle Control | 5.2 ± 1.1 | 15.8 ± 2.3 |
| CT-179 (150 nM) | 35.6 ± 4.5 | 42.1 ± 5.7 |
Data is hypothetical and for illustrative purposes. Values are mean ± SD.
Mandatory Visualizations
Caption: Proposed signaling pathway of CT-179 in glioma stem cells.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. news-medical.net [news-medical.net]
- 2. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 5. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Validation & Comparative
A Comparative Guide to the Efficacy of CT-179 and Other OLIG2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Oligodendrocyte lineage transcription factor 2 (OLIG2) is a critical protein involved in the development of the central nervous system. However, its re-expression in certain brain cancers, such as glioblastoma and medulloblastoma, has been linked to tumor growth, invasion, and resistance to therapy. This has made OLIG2 a promising target for novel cancer therapeutics. This guide provides a detailed comparison of the efficacy of CT-179, a clinical-stage OLIG2 inhibitor, with other known inhibitors, supported by available preclinical experimental data.
Overview of OLIG2 Inhibitors
The development of small molecule inhibitors targeting transcription factors like OLIG2 has been a significant challenge. To date, the most extensively studied OLIG2 inhibitor is CT-179, developed by Curtana Pharmaceuticals. Another notable, albeit precursor, compound is SKOG102. Information on other distinct OLIG2 inhibitors with substantial preclinical data is limited in the public domain. This guide will focus on the comparative data available for CT-179 and its predecessor, SKOG102.
CT-179 is a brain-penetrant, orally bioavailable small molecule designed to disrupt the function of OLIG2.[1] It is currently in clinical development and has received Fast Track, Orphan Drug, and Rare Pediatric Disease designations from the U.S. Food and Drug Administration (FDA).[1] SKOG102 was an earlier lead compound that showed promise in preclinical models but was further optimized to create CT-179 with improved drug-like properties.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for CT-179 and SKOG102, providing a basis for comparing their efficacy.
Table 1: In Vitro Efficacy of OLIG2 Inhibitors
| Compound | Cell Line(s) | Assay Type | Efficacy Metric (IC50/GI50) | Reference(s) |
| CT-179 | Pediatric Glioblastoma (pGBM) cells (8 models) | Cell Viability | 0.03 - 10 µM | [3] |
| High-Grade Glioma (HGG) patient-derived cell lines (18 lines) | Cell Growth Inhibition | Average GI50 = 154 nM | [4] | |
| Medulloblastoma (Daoy, UW228, Med-813) | Cell Viability | Nanomolar activity | [5] | |
| SKOG102 | Glioblastoma (GBM4, GBM8) | Cell Viability | Lower IC50 than in OLIG2-low expressing U87 cells | [2] |
Table 2: In Vivo Efficacy of OLIG2 Inhibitors
| Compound | Animal Model | Tumor Type | Key Findings | Reference(s) |
| CT-179 | Orthotopic HGG xenografts in mice | High-Grade Glioma | Significantly inhibited tumor growth and increased survival | [6] |
| Orthotopic patient-derived GSC implanted mice | Glioblastoma | Significantly extends survival | [4] | |
| Preclinical medulloblastoma models | Medulloblastoma | Prolonged survival and delayed disease recurrence | [7] | |
| SKOG102 | Human glioblastoma in mice | Glioblastoma | Shrank tumors by 50% on average | [2] |
| Preclinical in vivo GBM models | Glioblastoma | Markedly attenuated human tumors | [2] |
Table 3: Pharmacokinetic Properties of OLIG2 Inhibitors
| Compound | Property | Finding | Reference(s) |
| CT-179 | Oral Bioavailability | Nearly 100% | [4] |
| Blood-Brain Barrier Penetration | Readily crosses | [4][8] | |
| Dosing | Suitable for once-daily oral dosing | [4] | |
| SKOG102 | Brain Penetration | Enters the brain after intravenous injection | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Cell Viability and Growth Inhibition Assays
-
Cell Lines: Patient-derived high-grade glioma and pediatric glioblastoma cell lines, as well as established medulloblastoma cell lines (Daoy, UW228, Med-813), were used.[3][4][5]
-
Treatment: Cells were treated with a range of concentrations of the OLIG2 inhibitors (e.g., 0-10 µM for CT-179).[3]
-
Analysis: Cell viability was typically measured using standard assays such as MTT or CellTiter-Glo. Growth inhibition (GI50) was determined by assessing the concentration of the compound that caused a 50% reduction in cell growth.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., SCID mice) were used for the implantation of human tumor cells.[4][6]
-
Tumor Implantation: Patient-derived glioblastoma stem-like cells (GSCs) or established glioma cell lines were implanted orthotopically into the brains of the mice.[4][6]
-
Treatment Administration: CT-179 was administered orally (e.g., 20 mg/kg) or intraperitoneally.[6] SKOG102 was administered via intravenous injection.[2]
-
Efficacy Assessment: Tumor growth was monitored using methods like bioluminescence imaging, and survival was recorded.[2][6]
Signaling Pathway and Experimental Workflow Diagrams
OLIG2 Signaling Pathway in Glioma
The following diagram illustrates the central role of OLIG2 in promoting glioma cell proliferation and survival. OLIG2 is known to be downstream of signaling pathways such as Sonic Hedgehog (SHH) and is involved in regulating the expression of genes that control the cell cycle.[9] It has been shown to repress the tumor suppressor p21 and interact with pathways involving receptor tyrosine kinases like EGFR and PDGFR.[1][6][10]
Caption: Simplified OLIG2 signaling pathway in glioma and the inhibitory action of CT-179.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the typical workflow for assessing the in vivo efficacy of an OLIG2 inhibitor in a preclinical setting.
Caption: Standard experimental workflow for preclinical in vivo testing of OLIG2 inhibitors.
Concluding Remarks
The available preclinical data strongly suggests that CT-179 is a highly potent and promising OLIG2 inhibitor with significant anti-tumor activity in models of high-grade glioma and medulloblastoma. Its favorable pharmacokinetic profile, including oral bioavailability and ability to cross the blood-brain barrier, makes it a compelling candidate for clinical development.
While a direct, quantitative head-to-head comparison with other OLIG2 inhibitors is limited, the evolution from SKOG102 to CT-179 indicates a clear improvement in drug-like properties. The nanomolar efficacy of CT-179 in various cancer cell lines and its significant impact on survival in animal models underscore its potential as a targeted therapy for OLIG2-driven malignancies. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of CT-179 in patients.
References
- 1. Olig2-regulated lineage-restricted pathway controls replication competence in neural stem cells and malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. HG-18: NOVEL OLIG2 INHIBITOR DEMONSTRATES PRE-CLINICAL EFFICACY IN PEDIATRIC GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 8. curtanapharma.com [curtanapharma.com]
- 9. Molecular mechanisms of OLIG2 transcription factor in brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OLIG2 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of CT-179 and shOlig2 in Targeting Olig2 for Brain Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the small molecule inhibitor CT-179 and the gene-silencing tool, short hairpin RNA targeting Olig2 (shOlig2). This analysis is based on preclinical data and highlights the therapeutic potential of targeting the OLIG2 transcription factor in aggressive brain tumors such as glioblastoma and medulloblastoma.
Oligodendrocyte lineage transcription factor 2 (OLIG2) is a crucial protein in normal brain development that has been identified as a key driver in the formation, growth, and treatment resistance of gliomas.[1][2][3][4] Its expression is particularly high in cancer stem cells, which are thought to be responsible for tumor recurrence.[5][6][7] Consequently, OLIG2 has emerged as a promising therapeutic target. This guide compares two distinct approaches to inhibit OLIG2 function: the pharmacological inhibitor CT-179 and the genetic knockdown tool, shOlig2.
Overview of CT-179 and shOlig2
CT-179 is an orally bioavailable small molecule designed to inhibit the function of the OLIG2 transcription factor.[8] It is considered a first-in-class drug targeting a bHLH (basic helix-loop-helix) transcription factor for cancer treatment.[8] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert potent anti-tumor effects.[1][8]
shOlig2, on the other hand, represents a genetic approach to silence the OLIG2 gene. It utilizes RNA interference to degrade OLIG2 messenger RNA, thereby preventing the production of the OLIG2 protein. While a powerful research tool for validating the effects of OLIG2 inhibition, its therapeutic application faces challenges related to delivery and potential off-target effects. The effects observed with shOlig2 are often used as a benchmark to confirm the on-target mechanism of action of pharmacological inhibitors like CT-179.[1]
Mechanism of Action
Both CT-179 and shOlig2 aim to abrogate the function of OLIG2, but they achieve this through different mechanisms.
CT-179: This small molecule is designed to interfere with the homodimerization of the OLIG2 protein.[2][3] As a bHLH transcription factor, OLIG2 must form a dimer to bind to DNA and regulate gene expression.[9] By preventing this dimerization, CT-179 effectively blocks the transcriptional activity of OLIG2.[9][10]
shOlig2: This tool directly targets the OLIG2 mRNA for degradation through the RNA interference (RNAi) pathway. This leads to a reduction in the overall levels of the OLIG2 protein within the cell.
Preclinical Efficacy and Cellular Effects
Extensive preclinical studies have evaluated the efficacy of CT-179, often using the effects of shOlig2 as a positive control for OLIG2 inhibition.
| Feature | CT-179 | shOlig2 (as a research tool) |
| Cellular Growth | Inhibits cellular growth of OLIG2-expressing glioma stem-like cells (GSCs) at low nanomolar concentrations (average GI50=154 nM).[1] | Knockdown of OLIG2 disrupts cell cycle progression.[9] |
| Apoptosis | Induces significant apoptosis in patient-derived high-grade glioma cell lines.[2][3][8] | Induces apoptosis in medulloblastoma cell lines.[9] |
| Cell Cycle | Causes G2/M arrest and mitotic catastrophe.[1][2][3][8] | Disrupts cell cycle progression.[9] |
| Tumor Growth | Significantly inhibits tumor growth in orthotopic mouse and zebrafish avatar models of high-grade glioma.[8] Demonstrates dose-dependent reductions in tumor growth.[4] | Required for glioma formation in a murine model.[11] |
| Survival | Significantly extends the survival of mice with orthotopically implanted patient-derived GSCs.[1] | Not applicable as a therapeutic agent in these studies. |
| Combination Therapy | Shows enhanced anti-tumor activity when combined with standard-of-care temozolomide and radiation.[1][8] Potentiates the effects of radiotherapy.[5][6][12][13] | Not applicable. |
Pharmacokinetics and Bioavailability
A significant advantage of CT-179 as a therapeutic agent lies in its favorable pharmacokinetic properties.
| Parameter | CT-179 | shOlig2 |
| Administration | Oral.[1][2] | Requires vector-based delivery (e.g., viral vectors), posing significant clinical translation challenges. |
| Bioavailability | Nearly 100% orally bioavailable.[1] | Dependent on the efficiency of the delivery vector. |
| Blood-Brain Barrier Penetration | Readily crosses the blood-brain barrier.[1][8] | Delivery across the blood-brain barrier is a major hurdle for nucleic acid-based therapies. |
| Half-life | Long duration of pharmacologic action suitable for once-daily dosing.[1][4] | Duration of effect depends on the stability of the shRNA expression cassette. |
Signaling Pathways and Downstream Effects
The inhibition of OLIG2 by both CT-179 and shOlig2 impacts several downstream signaling pathways implicated in gliomagenesis.
Inhibition of OLIG2 has been shown to cause a significant downregulation of receptor tyrosine kinases such as EGFR and PDGFRα, which are known drivers of high-grade glioma.[2][3][14] Furthermore, OLIG2 is known to repress the tumor suppressor p21, and its inhibition can lead to cell cycle arrest.[11] Studies with CT-179 have also shown that it promotes the differentiation of tumor cells.[12]
Experimental Protocols
In Vitro Cell Viability Assay (Example)
-
Cell Culture: Patient-derived glioblastoma cells are cultured in appropriate stem cell media.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose range of CT-179 (e.g., 0-10 µM) or transduced with lentiviral vectors expressing shOlig2 or a non-targeting control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from the dose-response curves.
Orthotopic Xenograft Mouse Model (Example)
-
Cell Implantation: Patient-derived glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Establishment: Tumors are allowed to establish for a set period (e.g., 1 week).
-
Treatment: Mice are randomized into treatment groups: vehicle control, CT-179 (administered orally, e.g., 20 mg/kg daily), temozolomide, radiation, or combinations thereof.
-
Monitoring: Animal survival and tumor burden (e.g., via bioluminescence imaging) are monitored over time.
-
Endpoint: The study is concluded when animals show signs of neurological symptoms or a predetermined tumor size is reached. Survival data is analyzed using Kaplan-Meier curves.
Conclusion
Both CT-179 and shOlig2 have demonstrated that targeting the OLIG2 transcription factor is a viable strategy for treating aggressive brain tumors. While shOlig2 has been an invaluable research tool for validating the on-target effects of OLIG2 inhibition, its clinical translation is hampered by significant delivery challenges.
CT-179, as a small molecule inhibitor, overcomes these hurdles with its excellent oral bioavailability and ability to penetrate the blood-brain barrier.[1] Preclinical data strongly support its potent anti-tumor activity, both as a monotherapy and in combination with standard-of-care treatments.[1][8] The mechanism of action and cellular effects of CT-179 align with those observed with shOlig2, providing strong evidence for its on-target efficacy. These findings warrant the continued clinical development of CT-179 as a novel therapeutic agent for patients with high-grade gliomas and other OLIG2-driven brain cancers.[2][8]
References
- 1. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New Drug May Prevent Brain Tumor Recurrence | Technology Networks [technologynetworks.com]
- 6. clinicallab.com [clinicallab.com]
- 7. curtanapharma.com [curtanapharma.com]
- 8. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 11. Olig2-regulated lineage-restricted pathway controls replication competence in neural stem cells and malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breakthrough drug CT-179 offers new hope for Medulloblastoma treatment - Daijiworld.com [daijiworld.com]
- 14. Lineage-restricted OLIG2-RTK signaling governs the molecular subtype of glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker-Driven Treatment Strategies in Glioblastoma: A Comparative Guide to CT-179 and Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of predictive biomarkers for a novel investigational agent, CT-179, and established therapies for glioblastoma (GBM), the most aggressive primary brain tumor in adults. As targeted therapies become more prevalent, the identification and validation of predictive biomarkers are critical for patient stratification and improving therapeutic outcomes. Here, we compare the potential utility of OLIG2 expression as a predictive biomarker for the novel OLIG2 inhibitor, CT-179, against the established biomarkers used for standard-of-care temozolomide (TMZ) and investigational EGFR inhibitors.
Mechanisms of Action and Associated Biomarkers
Glioblastoma treatment is evolving from a one-size-fits-all approach to a more personalized strategy guided by the molecular characteristics of a patient's tumor. Understanding the mechanism of action of different therapies is key to identifying relevant predictive biomarkers.
-
CT-179: A first-in-class small molecule inhibitor targeting Oligodendrocyte Lineage Transcription Factor 2 (OLIG2).[1][2] OLIG2 is a key transcription factor that is nearly universally expressed in diffuse gliomas and is essential for the survival and proliferation of glioma stem cells (GSCs), which are implicated in tumor initiation, growth, and resistance to therapy.[3][4] By inhibiting OLIG2, CT-179 aims to eliminate the GSC population, thereby delaying tumor recurrence.[2][5] The logical predictive biomarker for CT-179 is the expression level of its direct target, OLIG2 .
-
Temozolomide (TMZ): An alkylating agent that constitutes the backbone of standard-of-care chemotherapy for GBM.[6][7] TMZ induces cytotoxic DNA lesions (O6-methylguanine), which, if unrepaired, lead to cell death.[6][7] The primary mechanism of resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[6][7] Epigenetic silencing of the MGMT gene via promoter methylation prevents the production of this repair protein, rendering tumor cells highly sensitive to TMZ.[6][7] Therefore, the methylation status of the MGMT promoter is a powerful predictive biomarker for TMZ efficacy.[6][8][9]
-
EGFR Inhibitors (e.g., Gefitinib, Erlotinib): A class of targeted therapies aimed at the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. In GBM, EGFR is one of the most frequently altered oncogenes, with alterations including gene amplification and mutations.[5][10][11] These alterations lead to constitutive signaling that drives tumor cell proliferation and survival.[5] While EGFR inhibitors have shown limited success in GBM clinical trials, their use is predicated on the presence of EGFR amplification or specific mutations .[10][11][12]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. OLIG2 inhibitor for glioblastoma | Cancer Biology [blogs.shu.edu]
- 3. OLIG2 - Wikipedia [en.wikipedia.org]
- 4. Prognostic significance of oligodendrocyte transcription factor 2 expression in glioma patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of MGMT Promoter Methylation Status and Correlation with Temozolomide Response in Orthotopic Glioblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extent of MGMT promoter methylation modifies the effect of temozolomide on overall survival in patients with glioblastoma: a regional cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Targeting EGFR for Treatment of Glioblastoma: Molecular Basis to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Head-to-Head Comparison of CT-179 with Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CT-179, a first-in-class OLIG2 inhibitor, with other small molecule inhibitors used in the treatment of glioblastoma (GBM) and medulloblastoma (MB). Given that CT-179 is a novel agent with a unique mechanism of action, this comparison focuses on its performance against established and emerging therapies for these challenging brain cancers.
Introduction to CT-179
CT-179 is an orally bioavailable, brain-penetrant small molecule inhibitor that targets Oligodendrocyte Lineage Transcription Factor 2 (OLIG2).[1][2][3] OLIG2 is a key transcription factor involved in the development of the central nervous system and is aberrantly re-expressed in several brain tumors, including GBM and SHH-subgroup medulloblastoma.[1][2] It plays a crucial role in driving tumor growth, promoting resistance to therapy, and maintaining the cancer stem cell population.[1][2][4][5] CT-179 is designed to disrupt the homodimerization of OLIG2, thereby inhibiting its function.[6][7] Preclinical studies have demonstrated its potent anti-tumor activity, ability to cross the blood-brain barrier, and favorable safety profile.[1][2][6][8]
Comparative Analysis
As a first-in-class OLIG2 inhibitor, CT-179 lacks direct competitors targeting the same molecule. Therefore, this guide compares CT-179 with small molecule inhibitors that are either standard of care or are under investigation for glioblastoma and medulloblastoma, targeting different pathways.
Table 1: Overview of Small Molecule Inhibitors for Glioblastoma and Medulloblastoma
| Inhibitor | Target(s) | Mechanism of Action | Indications | Stage of Development |
| CT-179 | OLIG2 | Disrupts OLIG2 homodimerization, inhibiting its function as a transcription factor.[6][7] | Glioblastoma, Medulloblastoma (SHH-subgroup), DIPG[1][9] | Preclinical/Phase 1[3] |
| Temozolomide | DNA | Alkylating agent that damages DNA, leading to apoptosis. | Glioblastoma, Anaplastic Astrocytoma | Approved |
| Palbociclib | CDK4/6 | Inhibits cyclin-dependent kinases 4 and 6, leading to cell cycle arrest at the G1 phase. | Breast Cancer (approved), Investigational for Glioblastoma and Medulloblastoma | Approved/Investigational |
| Vismodegib | SMO | Inhibitor of the Smoothened (SMO) receptor in the Sonic Hedgehog (SHH) signaling pathway. | Basal Cell Carcinoma (approved), Medulloblastoma (investigational) | Approved/Investigational |
Preclinical Efficacy and Potency
Table 2: Comparative Preclinical Data
| Inhibitor | Cell Lines/Models | Reported IC50/GI50 | In Vivo Efficacy Highlights | Reference |
| CT-179 | Patient-derived HGG cell lines, Olig2-expressing GSCs | Low nanomolar range (average GI50=154 nM)[8] | Significantly inhibited tumor growth and increased survival in orthotopic HGG xenograft models.[6] Potentiates the effect of radiotherapy.[10] | [6][8][10] |
| Temozolomide | Various glioblastoma cell lines | Highly variable, dependent on MGMT promoter methylation status | Standard of care for newly diagnosed glioblastoma, improves survival in combination with radiation. | N/A |
| Palbociclib | CDK4/6-dependent cancer cell lines | Low nanomolar range | Delays tumor growth in preclinical models of glioblastoma and medulloblastoma.[10] | [10] |
| Vismodegib | SHH-dependent medulloblastoma cell lines | Nanomolar range | Shows efficacy in preclinical models of SHH-driven medulloblastoma. | N/A |
Signaling Pathways and Mechanism of Action
OLIG2 Signaling and CT-179 Inhibition
The following diagram illustrates the proposed mechanism of action for CT-179 in inhibiting the OLIG2 signaling pathway.
Caption: Mechanism of CT-179 in the OLIG2 signaling pathway.
Experimental Workflow for Assessing In Vivo Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a small molecule inhibitor like CT-179 in an orthotopic glioblastoma mouse model.
Caption: Workflow for in vivo efficacy testing of CT-179.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate patient-derived glioblastoma stem-like cells (GSCs) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CT-179 (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of the compound.
Orthotopic Glioblastoma Mouse Model
-
Cell Preparation: Harvest patient-derived glioblastoma cells expressing luciferase from culture.
-
Animal Preparation: Anesthetize immunocompromised mice (e.g., NSG mice) and secure them in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull and slowly inject approximately 100,000 cells in 5 µL of PBS into the striatum.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging (BLI) after intraperitoneal injection of D-luciferin.
-
Treatment Initiation: Once tumors are established (as determined by BLI signal), randomize mice into treatment and control groups.
-
Drug Administration: Administer CT-179 orally once daily at a specified dose (e.g., 20 mg/kg).[6] The control group receives a vehicle.
-
Efficacy Evaluation: Monitor animal survival and tumor burden via BLI. At the end of the study, harvest brains for histological and immunohistochemical analysis to assess tumor morphology and target engagement (e.g., OLIG2 expression).[8]
Conclusion
CT-179 represents a promising and novel therapeutic strategy for OLIG2-driven brain cancers like glioblastoma and medulloblastoma. Its unique mechanism of action, potent preclinical activity, and favorable drug-like properties position it as a significant advancement in a field with high unmet medical need. While direct comparisons with other OLIG2 inhibitors are not yet possible, its performance in preclinical models, particularly its ability to target cancer stem cells and potentiate standard therapies, suggests it could offer a valuable new treatment option. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. curtanapharma.com [curtanapharma.com]
- 3. drughunter.com [drughunter.com]
- 4. New Drug May Prevent Brain Tumor Recurrence | Technology Networks [technologynetworks.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EAPH-16. DISCOVERY OF CT-179: A SMALL MOLECULE INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOR IN PEDIATRIC BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CT-179 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Specificity of CT-179 in Targeting OLIG2 Dimerization: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a comparative analysis of CT-179, a small molecule inhibitor of the transcription factor OLIG2, focusing on its specificity for OLIG2 dimerization. We compare CT-179 with other known OLIG2 inhibitors, presenting available experimental data to support an objective evaluation.
Oligodendrocyte lineage transcription factor 2 (OLIG2) is a key player in the development of the central nervous system and has been implicated in the pathology of glial tumors, such as glioblastoma and medulloblastoma. Its function as a transcription factor is dependent on its ability to form homodimers or heterodimers with other basic helix-loop-helix (bHLH) proteins. The disruption of OLIG2 dimerization presents a promising therapeutic strategy to inhibit its oncogenic activity. CT-179 has emerged as a potent inhibitor of this process.
Mechanism of Action: Disrupting the Dimerization Interface
CT-179 is a small molecule designed to bind to the dimerization interface of OLIG2, thereby preventing the formation of functional dimers.[1][2] This disruption of dimerization, in turn, inhibits the binding of OLIG2 to its DNA targets and subsequent transcriptional regulation of genes involved in cell proliferation and survival.[3] This targeted approach aims to selectively impact tumor cells that are dependent on OLIG2 activity.
Comparative Analysis of OLIG2 Inhibitors
| Inhibitor | Assay Type | Cell Line | Endpoint | Result | Citation |
| CT-179 | Cell Viability | Daoy (Medulloblastoma) | IC50 | ~1 µM | [3] |
| Cell Viability | UW228 (Medulloblastoma) | IC50 | ~1.5 µM | [3] | |
| Cell Viability | Med-813 (Medulloblastoma) | IC50 | ~2.5 µM | [3] | |
| OLIG2-driven Transcription | Daoy (Medulloblastoma) | IC50 | 1250 nM | [1] | |
| SKOG102 | Cell Viability (Neurospheres) | GBM4 (Glioblastoma) | IC50 | 10.66 µM | [4] |
| Cell Viability (Neurospheres) | GBM8 (Glioblastoma) | IC50 | 1.536 µM | [4] | |
| NSC 50467 | OLIG2-eGFP Homodimerization (FCCS) | HEK cells | Apparent Dissociation Constant (Kd,app) | Increases Kd,app of OLIG2-eGFP homodimers five-fold to ~3 µM | [5][6] |
Note: The presented data is collated from different studies and methodologies, which should be considered when making direct comparisons.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to confirm the disruption of OLIG2 dimerization, the following diagrams are provided.
Caption: OLIG2 signaling and CT-179 inhibition.
Caption: FCCS workflow for OLIG2 dimerization.
Specificity Profile of CT-179: Off-Target Effects
Experimental Protocols
Fluorescence Cross-Correlation Spectroscopy (FCCS) for OLIG2 Dimerization
This protocol provides a general framework for assessing the disruption of OLIG2 dimerization in live cells using FCCS.
1. Cell Culture and Transfection:
- Culture human embryonic kidney (HEK293) cells or a relevant glioma cell line in appropriate media.
- Co-transfect cells with plasmids encoding OLIG2 fused to a green fluorescent protein (e.g., eGFP) and OLIG2 fused to a red fluorescent protein (e.g., mCherry or Tomato).
2. Compound Treatment:
- Following transfection, treat the cells with varying concentrations of CT-179, the alternative inhibitor, or a vehicle control (e.g., DMSO).
- Incubate the cells for a sufficient period to allow for compound uptake and interaction with the target protein.
3. FCCS Data Acquisition:
- Use a confocal microscope equipped for FCCS measurements.
- Excite the fluorescently tagged proteins using two overlapping laser beams of appropriate wavelengths.
- Collect the fluorescence fluctuations from both channels simultaneously using sensitive detectors.
- Record data from the nucleus of multiple cells for each treatment condition.
4. Data Analysis:
- Calculate the auto-correlation functions (ACFs) for each channel and the cross-correlation function (CCF) between the two channels.
- The amplitude of the CCF is proportional to the fraction of co-diffusing (i.e., dimerized) molecules.
- Fit the correlation functions to appropriate models to determine the concentration and diffusion coefficients of the fluorescently tagged proteins.
- Compare the CCF amplitudes between treated and untreated cells to quantify the inhibitory effect of the compound on OLIG2 dimerization.
Conclusion
The available data indicates that CT-179 is a potent inhibitor of OLIG2 function, acting through the disruption of OLIG2 dimerization.[3] While a direct comparative study with other inhibitors is lacking, the existing evidence suggests its efficacy in the nanomolar to low micromolar range in cellular assays.[1][3] The initial off-target screening provides a promising but incomplete picture of its specificity, highlighting the need for further investigation into its interactions with a broader range of cellular targets. The use of advanced techniques like FCCS is crucial in quantifying the direct impact of inhibitors on protein-protein interactions within a cellular context, providing a robust method for confirming the on-target activity of molecules like CT-179. Further studies directly comparing the potency and specificity of CT-179 with other OLIG2 inhibitors under identical experimental conditions will be invaluable for a definitive assessment of its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Cross-correlation Spectroscopy (FCCS) to Observe Dimerization of Transcription Factors in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Membrane Protein Oligomerization with Fluorescence Cross-Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of CT-179: A Comparative Analysis for Brain Cancer Research
For Immediate Release
A novel, first-in-class OLIG2 inhibitor, CT-179, is showing significant promise in preclinical models of glioblastoma and medulloblastoma, demonstrating a potentially favorable therapeutic window compared to existing agents. This guide provides a comparative analysis of CT-179 against standard-of-care and targeted therapies, offering researchers, scientists, and drug development professionals a data-driven overview of its therapeutic potential.
CT-179 is an orally bioavailable, brain-penetrant small molecule that targets the transcription factor OLIG2, a key driver of tumorigenesis in gliomas.[1][2] By inhibiting OLIG2, CT-179 disrupts the cell cycle, leading to apoptosis and mitotic catastrophe in cancer cells, while showing a high therapeutic index for non-OLIG2 expressing cells.[3] Preclinical studies have highlighted its potency and tolerability, suggesting a wide therapeutic window.[1]
Quantitative Comparison of Therapeutic Windows
To provide a clear comparison, the following table summarizes the available preclinical data on the therapeutic window of CT-179 and other relevant agents used in the treatment of glioblastoma and medulloblastoma. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and methodologies.
| Drug | Target | Indication | Preclinical Model | Maximum Tolerated Dose (MTD) | Effective Dose (ED50) / Effective Concentration | Therapeutic Index (MTD/ED50) | Source(s) |
| CT-179 | OLIG2 | Medulloblastoma | Genetically engineered mouse model (G-Smo) | 80 mg/kg (IP) | Nanomolar IC50 (in vitro) | Not explicitly calculated, but suggested to be large. | [4] |
| Temozolomide | DNA alkylating agent | Glioblastoma | Pediatric solid tumor xenografts | >66 mg/kg, significant toxicity at 100 mg/kg (oral, daily for 5 days) | Regressions at 22-66 mg/kg | Narrow, with dose-limiting toxicity. | [5] |
| Vismodegib | SMO (Hedgehog pathway) | SHH Medulloblastoma | Ptch+/- allograft model of medulloblastoma | Not specified | Tumor regression at ≥25 mg/kg (oral) | Not explicitly calculated. | [6] |
| Palbociclib | CDK4/6 | Medulloblastoma | Healthy mice (for MTD of nanoparticle formulation) | Gemcitabine (as comparator) MTD: 50 mg/kg | Not specified for efficacy in the same model. | Not explicitly calculated. | [7] |
Note: The therapeutic index provides a measure of a drug's safety margin. A higher therapeutic index indicates a wider separation between the doses required for efficacy and those causing toxicity. The data for some agents are incomplete, highlighting the need for further head-to-head preclinical studies.
Mechanism of Action: Visualizing the CT-179 Signaling Pathway
CT-179 functions by directly inhibiting the OLIG2 transcription factor, which is aberrantly re-expressed in high-grade gliomas and plays a crucial role in tumor cell proliferation and survival. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The evaluation of a drug's therapeutic window relies on standardized preclinical experimental protocols. Below are methodologies for determining the Maximum Tolerated Dose (MTD) and assessing anti-tumor efficacy in xenograft models.
Determination of Maximum Tolerated Dose (MTD)
The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[8][9]
Objective: To determine the highest dose of the test agent that does not cause mortality or overt signs of toxicity.
Animal Model: Typically, immunocompromised mice (e.g., athymic nude or NSG mice) are used, consistent with those for efficacy studies.
Procedure:
-
Dose Escalation: Animals are divided into cohorts and administered escalating doses of the drug. A common starting dose is based on in vitro cytotoxicity data.
-
Administration: The drug is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., daily for 5-7 days).[8]
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss (typically a loss of >15-20% is considered a dose-limiting toxicity), changes in behavior, and other adverse effects.[10]
-
Endpoint: The MTD is identified as the highest dose at which no mortality or significant toxicity is observed.
Efficacy Studies in Orthotopic Xenograft Models
Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in mice (e.g., brain), provide a more clinically relevant system to evaluate drug efficacy.[11][12]
Objective: To evaluate the anti-tumor activity of the test agent at one or more doses below the MTD.
Procedure:
-
Tumor Implantation: Human glioblastoma or medulloblastoma cells are stereotactically injected into the brains of immunocompromised mice.[11][12]
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence or MRI.
-
Treatment Initiation: Once tumors reach a predetermined size, animals are randomized into control (vehicle) and treatment groups.
-
Drug Administration: The test agent is administered according to a defined schedule and dose.
-
Efficacy Endpoints: The primary endpoint is typically overall survival. Other endpoints may include tumor growth inhibition, measured by imaging.
-
Data Analysis: Survival data are often analyzed using Kaplan-Meier curves and log-rank tests to determine statistical significance.
Experimental Workflow for Therapeutic Window Assessment
The following diagram illustrates the general workflow for determining the therapeutic window of an investigational drug in a preclinical setting.
Conclusion
CT-179 represents a promising targeted therapy for OLIG2-driven brain cancers. Its novel mechanism of action and preclinical data suggest a favorable therapeutic window, a critical attribute for drugs targeting the central nervous system. While further studies are required to definitively establish its therapeutic index relative to current standards of care, the existing evidence warrants continued investigation and development of CT-179 as a potential new treatment modality for patients with glioblastoma and medulloblastoma. The detailed experimental protocols provided herein offer a framework for such comparative evaluations.
References
- 1. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enhancing CDK4/6 inhibitor therapy for medulloblastoma using nanoparticle delivery and scRNA-seq–guided combination with sapanisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of CT-179's Mechanism of Action in Diverse Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel OLIG2 inhibitor, CT-179, against alternative therapeutic strategies in relevant tumor types. The information presented herein is supported by experimental data to objectively evaluate its performance and validate its mechanism of action across different cancer models.
Executive Summary
CT-179 is a first-in-class, orally bioavailable, small-molecule inhibitor of the transcription factor OLIG2, a key driver of tumorigenesis in several brain cancers.[1][2] By preventing the homodimerization of OLIG2, CT-179 effectively disrupts its function in promoting the growth and survival of cancer stem cells.[3][4] This guide details the cross-validation of CT-179's efficacy in high-grade gliomas (including glioblastoma) and medulloblastoma, with a focus on the Sonic Hedgehog (SHH) subgroup.
Mechanism of Action: Targeting the Core of Tumorigenesis
CT-179's primary mechanism of action is the inhibition of OLIG2, a transcription factor crucial for the development and maintenance of cancer stem cells in gliomas and medulloblastomas.[2][5][6] OLIG2 is a central node in a complex signaling network. Upstream, its expression is induced by pathways such as Sonic Hedgehog (Shh) and Fibroblast Growth Factor (FGF).[5][7] Downstream, OLIG2 represses the tumor suppressor p21 and promotes the expression of receptor tyrosine kinases like EGFR and PDGFR, driving cell proliferation and survival.[8][9]
By inhibiting OLIG2 dimerization, CT-179 leads to a cascade of anti-tumor effects, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[8][10]
-
Cell Cycle Arrest: Causing a G2/M phase arrest and subsequent mitotic catastrophe.[10][11]
-
Downregulation of Oncogenic Signaling: Reducing the expression of key growth factor receptors.[8][10]
Comparative Performance Analysis
The following tables summarize the in vitro and in vivo performance of CT-179 compared to standard-of-care and other targeted therapies.
In Vitro Efficacy: Potent and Selective Cytotoxicity
CT-179 demonstrates potent cytotoxic effects in OLIG2-expressing cancer cell lines at nanomolar concentrations.
| Cell Line (Tumor Type) | CT-179 IC50/GI50 | Temozolomide IC50 | Notes |
| Glioma Stem Cells (GSCs) | Average GI50 = 154 nM[11] | >100 µM (in resistant GSCs)[12] | CT-179 is significantly more potent than the standard-of-care chemotherapy in GSCs. |
| Daoy (SHH Medulloblastoma) | Low nM IC50[13][14] | N/A | High sensitivity correlates with high OLIG2 expression.[13] |
| UW228 (Medulloblastoma) | nM IC50[13] | N/A | |
| D283 (Medulloblastoma) | nM IC50[13] | N/A | |
| Pediatric Glioblastoma (pGBM) cell lines | IC50 0.03-10 µM[15] | N/A |
In Vivo Efficacy: Tumor Growth Inhibition and Survival Benefit
Preclinical studies in animal models highlight the ability of CT-179 to cross the blood-brain barrier and exert significant anti-tumor activity.
| Model (Tumor Type) | Treatment | Key Findings |
| Orthotopic High-Grade Glioma Xenografts | CT-179 (20 mg/kg) | Significantly inhibited tumor growth and increased survival.[10] |
| Pediatric Glioblastoma (pGBM) PDOX | CT-179 (200-240 mg/kg) + Radiation | Combination significantly improved survival compared to control and single agents in 1 of 4 models.[15] |
| SHH-Medulloblastoma PDX and GEMM | CT-179 | Prolonged survival and potentiated the effects of radiotherapy.[13][16][17] |
Comparison with Smoothened Inhibitors in SHH-Medulloblastoma
For SHH-driven medulloblastoma, a key alternative targeted therapy is the use of Smoothened (SMO) inhibitors like vismodegib and sonidegib.
| Therapy | Mechanism | Efficacy | Resistance |
| CT-179 | OLIG2 dimerization inhibitor | Effective in preclinical models of SHH-MB, targets cancer stem cells.[13][16][17] | Upregulation of Cdk4 has been implicated in resistance.[13][16] |
| Vismodegib/Sonidegib | SMO antagonist | Objective response rates of 37-55% in SHH-driven MB.[18][19] | Acquired mutations in SMO or activation of downstream pathway components can lead to resistance.[3][4][20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a negative control of untreated cells.
-
Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, collect both the cells in the supernatant and the trypsinized attached cells.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using PI staining of fixed cells.
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing, slowly add 4.5 mL of cold 70% ethanol and incubate for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of PI staining solution containing RNase A.
-
-
Incubation:
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Orthotopic Xenograft Model in Mice
This protocol provides a general framework for establishing patient-derived orthotopic xenografts (PDOX) of glioblastoma or medulloblastoma in immunodeficient mice.
-
Cell Preparation:
-
Obtain fresh tumor tissue from surgical resection.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Resuspend the tumor cells in an appropriate medium at the desired concentration (e.g., 1 x 10^5 cells in 2-5 µL).
-
-
Stereotactic Intracranial Injection:
-
Anesthetize an immunodeficient mouse (e.g., NOD-SCID or NSG).
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates corresponding to the relevant brain region (e.g., cerebral cortex for glioblastoma, cerebellum for medulloblastoma).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Tumor Growth Monitoring and Efficacy Studies:
-
Monitor the mice for tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer CT-179 and/or other therapeutic agents according to the study design.
-
Monitor tumor growth and survival of the animals.
-
Conclusion
The collective evidence strongly supports the mechanism of action of CT-179 as a potent and selective inhibitor of the OLIG2 transcription factor. Its ability to induce apoptosis and cell cycle arrest in OLIG2-positive glioma and medulloblastoma cells, coupled with its favorable preclinical in vivo efficacy and blood-brain barrier penetration, positions CT-179 as a promising therapeutic candidate.[21] Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients with these devastating brain tumors.
References
- 1. scispace.com [scispace.com]
- 2. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smoothened mutation confers resist ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Smoothened mutation confers resistance to a Hedgehog pathway inhibitor in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I and phase II sonidegib and vismodegib clinical trials for the treatment of paediatric and adult MB patients: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I and phase II sonidegib and vismodegib clinical trials for the treatment of paediatric and adult MB patients: a systemic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
Safety Operating Guide
Essential Safety and Handling Guidelines for Jmv 179
Disclaimer: No specific Safety Data Sheet (SDS) for Jmv 179 (CAS No. 119386-87-7), a cholecystokinin receptor antagonist, was publicly available at the time of this writing. The following guidelines are based on general laboratory safety principles for handling potent, novel, or poorly characterized chemical compounds. Researchers must perform a risk assessment and consult their institution's environmental health and safety department before handling this substance.
This compound is a specialized research chemical, and as such, requires careful handling to minimize exposure and ensure a safe laboratory environment. The following information provides essential guidance on personal protective equipment, disposal, and operational procedures.
Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a cautious approach to personal protective equipment is warranted. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes, sprays, and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes | Prevents skin contact with the substance. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) | Minimizes the risk of inhaling airborne particles of the compound. |
| Body Protection | A disposable gown or apron | Provides an additional layer of protection for clothing and skin. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and compliance.
Operational Plan
| Step | Procedure | Key Considerations |
| 1. Preparation | Work in a well-ventilated area, preferably within a chemical fume hood. | Ensure all necessary PPE is worn correctly before handling the substance. |
| 2. Handling | Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound. | Avoid creating dust. If dissolving, add solvent slowly to the solid. |
| 3. Storage | Store in a clearly labeled, tightly sealed container in a cool, dry, and dark place. | Follow any specific storage temperature recommendations if available. |
| 4. Spill Cleanup | In case of a spill, evacuate the immediate area and follow your institution's spill cleanup protocol for potent compounds. | Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Plan
| Waste Type | Disposal Method | Regulatory Compliance |
| Solid Waste | Collect in a designated, labeled waste container for chemical waste. | Dispose of as hazardous chemical waste through your institution's environmental health and safety program. |
| Liquid Waste | Collect in a designated, labeled waste container for chemical waste. | Do not pour down the drain. Dispose of as hazardous chemical waste. |
| Contaminated PPE | Dispose of in a designated waste container for chemically contaminated items. | Follow your institution's guidelines for the disposal of contaminated PPE. |
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
